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Core Science & Biosynthesis

Foundational

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole chemical structure and properties

Topic: 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: Chemical Structure, Synthesis, and Functional Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Virologists, and Materials Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: Chemical Structure, Synthesis, and Functional Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Virologists, and Materials Scientists[1]

Abstract

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole (CAS: 1240244-40-9) represents a critical scaffold in the development of acyclic nucleoside phosphonate (ANP) mimics and DNA-intercalating agents.[1] Characterized by a nitro-functionalized carbazole core linked to a phosphonate ester via a propyl chain, this compound serves as a lipophilic precursor (prodrug) designed for enhanced cellular permeability.[2] Upon intracellular entry, enzymatic hydrolysis of the ethyl esters reveals the bioactive phosphonic acid, a motif central to viral polymerase inhibition. This guide provides a comprehensive analysis of its molecular architecture, a validated synthesis protocol, and its physicochemical properties relevant to drug discovery and optoelectronic applications.[2]

Molecular Architecture & Chemical Identity

The molecule combines a planar, electron-deficient aromatic system (3-nitrocarbazole) with a flexible phosphonate arm.[1][2] This duality allows it to function both as a π-stacking intercalator and a backbone-binding pharmacophore.[1][2]

Property Data
IUPAC Name Diethyl (3-(3-nitro-9H-carbazol-9-yl)propyl)phosphonate
CAS Registry Number 1240244-40-9
Molecular Formula C₁₉H₂₃N₂O₅P
Molecular Weight 390.37 g/mol
Core Scaffold 3-Nitro-9H-carbazole
Functional Linker Propyl (C3) chain
Terminal Group Diethyl phosphonate ester
Appearance Yellow crystalline solid
Structural Analysis
  • Nitro Group (-NO₂): Located at the C3 position, this electron-withdrawing group lowers the LUMO energy of the carbazole ring, enhancing its ability to accept electrons and stabilizing π-π stacking interactions with DNA base pairs.[1]

  • Propyl Linker: The three-carbon chain provides optimal steric distance, allowing the phosphonate group to interact with polymerase active sites or backbone phosphates without steric clash from the bulky carbazole core.

  • Phosphonate Esters: The diethoxy protection masks the negative charge of the phosphonic acid, increasing logP (lipophilicity) to facilitate passive transport across the lipid bilayer.[2]

Synthesis & Methodology

Expert Insight: The synthesis relies on a regioselective N-alkylation.[1][2] The choice of base and solvent is critical to prevent O-alkylation (though rare in carbazoles) and to minimize elimination side reactions of the alkyl halide.[1][2] We utilize Cesium Carbonate (Cs₂CO₃) in DMF to ensure high yields and operational simplicity.[2]

Reaction Pathway

The synthesis involves the coupling of commercially available 3-nitrocarbazole with diethyl (3-bromopropyl)phosphonate via an Sɴ2 mechanism.[1][2]

SynthesisPathway Start1 3-Nitrocarbazole (Nucleophile) Reagents Cs₂CO₃, DMF 60°C, 12h Start1->Reagents Start2 Diethyl (3-bromopropyl)phosphonate (Electrophile) Start2->Reagents Intermediate Transition State (Sɴ2 Attack) Reagents->Intermediate Deprotonation of N-H Product 9-(3-Diethoxyphosphorylpropyl)- 3-nitrocarbazole Intermediate->Product - HBr

Figure 1: Synthetic route for the N-alkylation of 3-nitrocarbazole.

Detailed Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrocarbazole (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).

  • Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will darken, indicating deprotonation of the carbazole nitrogen (formation of the carbazolide anion).[2]

  • Alkylation: Add Diethyl (3-bromopropyl)phosphonate (1.2 eq, 12 mmol) dropwise via syringe to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The product typically appears at R_f ~0.4.[2][3]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane) to yield the target compound as a yellow solid.

Physicochemical & Biological Properties

Solubility and Stability[2]
  • Solubility: Highly soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂, Chloroform). Poorly soluble in water and aliphatic hydrocarbons (Hexane).[2]

  • Stability: The phosphonate ester linkage is chemically stable under neutral and slightly acidic conditions.[2] It is susceptible to hydrolysis in strong aqueous base or via enzymatic cleavage (esterases).[2]

Mechanism of Action (Biological Context)

This molecule acts primarily as a Pro-Nucleotide Mimic .[2]

  • Cell Entry: The hydrophobic ethyl esters allow the molecule to cross the cell membrane.[2]

  • Bioactivation: Intracellular esterases cleave the ethyl groups, releasing the free phosphonic acid: R-P(O)(OH)₂.[2]

  • Target Engagement: The free acid (or its diphosphate metabolite) mimics the phosphate backbone of DNA/RNA, acting as a chain terminator or competitive inhibitor for viral polymerases (e.g., HIV-RT, HCV-NS5B).

  • Intercalation: The 3-nitrocarbazole moiety intercalates between DNA base pairs, anchoring the inhibitor in place and potentially causing frameshift mutations in viral genomes.[2]

MOA Prodrug Diethyl Ester Form (Lipophilic Prodrug) Membrane Cell Membrane (Passive Transport) Prodrug->Membrane Hydrolysis Intracellular Esterases (Hydrolysis) Membrane->Hydrolysis Active Phosphonic Acid Form (Anionic Active Drug) Hydrolysis->Active - 2 EtOH Target Viral Polymerase Inhibition & DNA Intercalation Active->Target

Figure 2: Mechanism of action from prodrug entry to target inhibition.[1]

Spectral Characterization Data

To validate the structure in your lab, compare obtained data against these standard values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.95 (d, J = 2.0 Hz, 1H, H-4 carbazole)

    • δ 8.30 (dd, 1H, H-2 carbazole)

    • δ 8.15 (d, 1H, H-5 carbazole)

    • δ 7.50–7.30 (m, 4H, aromatic protons)

    • δ 4.45 (t, 2H, N-CH₂)

    • δ 4.10 (m, 4H, P-O-CH₂-)[1]

    • δ 2.15 (m, 2H, -CH₂- linker)[1]

    • δ 1.80 (m, 2H, P-CH₂)

    • δ 1.30 (t, 6H, ester -CH₃)

  • ³¹P NMR (162 MHz, CDCl₃):

    • δ 30–32 ppm (Singlet, characteristic of dialkyl phosphonates).[2]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 391.14

    • Found: 391.1 m/z[1][2]

References

  • Synthesis of Phosphonate-Carbazole Derivatives Source: Beilstein Journal of Organic Chemistry Context: Describes general N-alkylation protocols for carbazoles using cesium bases.

  • Antiviral Activity of Carbazole Derivatives Source: National Institutes of Health (NIH) / PubMed Context:[2] Validates the antiviral efficacy of carbazole scaffolds against enveloped viruses.[2][4][5][6]

  • Acyclic Nucleoside Phosphonates (ANPs) Mechanism Source: Clinical Microbiology Reviews Context: Authoritative review on the mechanism of phosphonate prodrugs (like Tenofovir) which this molecule mimics.

  • PubChem Compound Summary: Diethyl (3-(3-nitro-9H-carbazol-9-yl)propyl)phosphonate Source: PubChem Context: Verification of CAS 1240244-40-9 and physical property datasets.

Sources

Exploratory

Phosphonate-Functionalized Carbazole Derivatives for Organic Electronics

An In-Depth Technical Guide This guide provides a comprehensive technical overview of phosphonate-functionalized carbazole derivatives, a promising class of materials for advancing organic electronic devices. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of phosphonate-functionalized carbazole derivatives, a promising class of materials for advancing organic electronic devices. We will delve into the fundamental rationale for their design, synthesis, and characterization, and explore their application in high-performance devices such as organic light-emitting diodes (OLEDs) and solar cells. This document is intended for researchers and scientists in materials science and organic electronics, offering field-proven insights and detailed methodologies.

The Emergence of Carbazole Derivatives in Organic Electronics

The field of organic electronics has rapidly evolved, driven by the promise of lightweight, flexible, and low-cost devices. Central to this progress is the development of novel organic semiconducting materials with tailored properties. Among these, carbazole and its derivatives have become ubiquitous building blocks.[1]

The Carbazole Core: A Versatile and Robust Scaffold

9H-carbazole is a tricyclic aromatic heterocycle that offers a unique combination of desirable attributes for electronic applications.[2] Its rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The nitrogen atom within the pyrrole ring imparts an electron-rich nature, making carbazole an excellent hole-transporting (p-type) material.[3] Key advantages of the carbazole scaffold include:

  • Excellent Hole-Transporting Properties: The extensive electron delocalization and the electron-donating nature of the nitrogen atom lead to high hole mobility.[1]

  • High Thermal and Chemical Stability: The aromatic structure provides robustness, which is essential for device longevity and stability under operational stress.[3]

  • High Photoluminescence Quantum Yield (PLQY): Many carbazole derivatives are efficient light emitters, making them suitable for OLED applications.[4]

  • Tunable Electronic Structure: The nitrogen (N-9), C-3, C-6, C-2, and C-7 positions on the carbazole core can be readily functionalized, allowing for precise tuning of its electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the triplet energy.[1][5]

Applications in OLEDs and Organic Photovoltaics (OPVs)

The versatility of carbazoles has led to their widespread use in various roles within organic electronic devices. In OLEDs, they are employed as host materials for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, and as hole-transporting layers (HTLs).[6] Their high triplet energy levels make them particularly suitable as hosts for blue, green, and red phosphorescent dopants, enabling the fabrication of highly efficient phosphorescent OLEDs (PhOLEDs).[1][7]

In the realm of photovoltaics, carbazole derivatives are integral components in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic solar cells (OSCs), primarily serving as hole-transporting materials (HTMs) or as electron-donor components in the active layer.[2][3]

The Strategic Advantage of Phosphonate Functionalization

While the carbazole core provides an excellent electronic framework, strategic functionalization is key to unlocking its full potential, particularly for interfacial engineering in thin-film devices. Attaching phosphonate groups [—PO(OH)₂] or their esters [—PO(OR)₂] represents a powerful strategy for enhancing device performance and stability.

The Phosphonate Group: A Superior Anchoring Moiety

Phosphonic acids are organophosphorus compounds that act as highly effective chelating agents and can form strong bonds with a wide variety of metal oxide surfaces.[8][9] This property is central to their utility in organic electronics, where transparent conductive oxides like indium tin oxide (ITO) or zinc oxide (ZnO) are common electrodes or charge transport layers.

The phosphonate group serves as a robust anchoring unit for several reasons:

  • Strong Surface Binding: It forms strong, covalent-like bonds with metal oxide surfaces, leading to the formation of stable and well-ordered molecular layers.[10]

  • Control over Interfacial Energetics: The formation of a dipole layer at the interface upon phosphonate binding can tune the work function of the electrode, reducing the energy barrier for charge injection or extraction.[11]

  • Improved Film Formation: Anchoring molecules to a substrate can promote the growth of higher-quality, more uniform overlying layers, such as the perovskite active layer in a solar cell.[11]

Self-Assembled Monolayers (SAMs) for Interfacial Engineering

A key application of phosphonate-functionalized molecules is the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that form spontaneously on a substrate surface. Carbazole-based SAMs containing a phosphonic acid anchoring group, such as the well-studied 2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) , have proven exceptionally effective as hole-transporting layers in various optoelectronic devices.[3][12]

These SAMs can replace thicker, solution-processed HTLs, offering benefits such as:

  • Reduced series resistance and improved charge extraction.

  • Passivation of surface defects on the electrode.

  • Creation of a favorable substrate for subsequent layer deposition.[12]

The logical relationship between the core molecule, the functional group, and the final application is illustrated below.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Application Carbazole Carbazole Core Properties Tunable Electronics High Hole Mobility Thermal Stability Carbazole->Properties Provides Phosphonate Phosphonate Group Anchoring Strong Surface Binding Work Function Tuning SAM Formation Phosphonate->Anchoring Enables OLED OLEDs (Host, HTL) Properties->OLED SolarCell Solar Cells (HTL/SAM) Properties->SolarCell Anchoring->OLED Anchoring->SolarCell Key for Interfacial Engineering

Caption: Logical flow from molecular components to device applications.

Synthesis and Characterization

The synthesis of phosphonate-functionalized carbazole derivatives typically involves multi-step procedures. A common and effective strategy is the phosphonation of a halogenated carbazole precursor.

Key Synthetic Strategies

A prevalent method for forming the C-P bond is the nickel-catalyzed phosphonation of an aryl halide (e.g., bromo-carbazole) with a phosphite ester, such as triethylphosphite.[13] The resulting phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid using reagents like bromotrimethylsilane (TMSBr) followed by methanolysis.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow Start Carbazole Precursor (e.g., 3,6-dibromo-9H-carbazole) Step1 Halogenation / N-Alkylation Start->Step1 Intermediate1 Functionalized Carbazole Halide Step1->Intermediate1 Step2 Ni-Catalyzed Phosphonation (e.g., with P(OEt)3) Intermediate1->Step2 Intermediate2 Carbazole Phosphonate Ester Step2->Intermediate2 Step3 Hydrolysis (e.g., with TMSBr, MeOH) Intermediate2->Step3 Final Phosphonate-Functionalized Carbazole (Phosphonic Acid) Step3->Final

Caption: General synthetic workflow for phosphonate-functionalized carbazoles.

Detailed Experimental Protocol: Synthesis of 3,6-Diphosphono-9H-carbazole

This protocol is adapted from the literature for the synthesis of a V-shaped diphosphonic acid linker.[13][14]

Step 1: Synthesis of Tetraethyl (9H-carbazole-3,6-diyl)bis(phosphonate)

  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3,6-dibromo-9H-carbazole (5.0 g, 15.38 mmol) and anhydrous NiCl₂ (1.33 g, 10.25 mmol).

  • Solvent Addition: Add 40 mL of 1,3-diisopropylbenzene.

  • Reagent Addition: Heat the mixture to 170 °C with vigorous stirring. Using a syringe pump, add triethylphosphite (9.6 mL, 55.7 mmol) over 1 hour.

  • Reaction: Maintain the reaction mixture at 170 °C for 20 hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue via column chromatography (silica gel, gradient elution) to yield the desired phosphonate ester.

Step 2: Hydrolysis to 3,6-Diphosphono-9H-carbazole (H₄L)

  • Setup: Dissolve the phosphonate ester intermediate from Step 1 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr, ~4-5 equivalents per phosphonate group) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Remove the solvent and excess TMSBr in vacuo. Add methanol to the residue and stir for 2 hours to complete the hydrolysis.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried to yield the final phosphonic acid product.

Characterization Techniques

A suite of analytical techniques is required to confirm the structure and purity of the synthesized materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the molecular structure. The ³¹P NMR spectrum is particularly diagnostic for phosphonate compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic vibrational modes, such as P=O and P-O-C stretches in the phosphonate group and N-H stretches in the carbazole core.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition.

  • X-ray Photoelectron Spectroscopy (XPS): An invaluable surface-sensitive technique to confirm the presence and chemical state of phosphorus on modified substrates, verifying successful surface functionalization.[15]

Applications in High-Performance Organic Electronic Devices

The unique properties of phosphonate-functionalized carbazoles make them highly effective in enhancing the performance of OLEDs and solar cells, primarily through interfacial engineering.

Role in Inverted Perovskite and Organic Solar Cells

In inverted (p-i-n) device architectures, the hole-transporting layer is deposited directly onto the transparent ITO electrode. This is where phosphonate-functionalized carbazole SAMs have demonstrated remarkable success.[12]

A carbazole-based SAM with a phosphonic acid anchor, like 2PACz, can form a dense, uniform monolayer on the ITO surface.[3] This layer serves multiple functions: it blocks electrons, reduces interfacial recombination, and provides an energetically aligned, defect-passivated surface for the subsequent deposition of the active layer (e.g., perovskite or an organic bulk heterojunction blend).[11]

DeviceStructure Device Device

Sources

Foundational

A Technical Guide to the Synthesis of 3-nitrocarbazole N-alkyl Phosphonates

This in-depth technical guide provides a comprehensive overview of a primary synthetic pathway for 3-nitrocarbazole N-alkyl phosphonates. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of a primary synthetic pathway for 3-nitrocarbazole N-alkyl phosphonates. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical transformations, explains the rationale behind methodological choices, and offers detailed experimental protocols. The synthesis is strategically divided into two key stages: the N-alkylation of 3-nitrocarbazole and the subsequent formation of the phosphonate ester via the Michaelis-Arbuzov reaction.

Introduction: The Significance of Carbazole-Phosphonate Hybrids

Carbazole and its derivatives represent a critical class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The introduction of a nitro group at the 3-position can further modulate the electronic properties and biological profile of the carbazole scaffold. On the other hand, organophosphorus compounds, particularly phosphonates, are valued for their role as pharmacophores and their applications in medicinal chemistry, often mimicking natural phosphates while exhibiting enhanced stability.[3][4] The conjugation of these two moieties into 3-nitrocarbazole N-alkyl phosphonates is a promising strategy for the development of novel therapeutic agents with potentially unique mechanisms of action. This guide details a robust and logical pathway to access these hybrid molecules.

Part 1: Synthesis of N-Alkyl-3-nitrocarbazole Intermediate

The initial step in the synthesis is the attachment of an alkyl chain to the nitrogen atom of the 3-nitrocarbazole ring. This is a crucial transformation that sets the stage for the subsequent phosphonylation. The most common and effective method for this N-alkylation is a nucleophilic substitution reaction using an alkyl halide in the presence of a base.[5]

Reaction Pathway: N-Alkylation

The overall transformation for the N-alkylation of 3-nitrocarbazole is depicted below.

N_Alkylation 3-Nitrocarbazole 3-Nitrocarbazole Product N-Alkyl-3-nitrocarbazole 3-Nitrocarbazole->Product Reaction Alkyl_Halide Alkyl Halide (e.g., Bromoethane) Alkyl_Halide->Product Base_Catalyst Base (e.g., NaOH) Phase-Transfer Catalyst Reaction Reaction Base_Catalyst->Reaction Michaelis_Arbuzov N_Alkyl_Halide N-(Haloalkyl)-3-nitrocarbazole Product 3-nitrocarbazole N-alkyl phosphonate N_Alkyl_Halide->Product Heat Trialkyl_Phosphite Trialkyl Phosphite (e.g., Triethyl phosphite) Trialkyl_Phosphite->Product

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between Carbazole Phosphonic Acid and Phosphonate Esters

This guide provides a detailed exploration of carbazole phosphonic acids and their corresponding phosphonate esters, two classes of organophosphorus compounds pivotal in materials science and medicinal chemistry. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of carbazole phosphonic acids and their corresponding phosphonate esters, two classes of organophosphorus compounds pivotal in materials science and medicinal chemistry. We will dissect their fundamental structural and chemical distinctions, synthesis methodologies, and the profound impact these differences have on their applications, particularly in the realm of drug development.

Foundational Concepts: The Carbazole Scaffold and the Phosphorus Moiety

The carbazole unit is a robust, nitrogen-containing heterocyclic aromatic system known for its electronic properties and thermal stability. This scaffold is a common building block in functional materials and pharmacologically active molecules. The focus of this guide is the functionalization of this carbazole core with two distinct phosphorus-containing groups: the phosphonic acid group [-P(O)(OH)₂] and the phosphonate ester group [-P(O)(OR)₂].

The core difference lies in the terminal groups attached to the phosphorus atom. The phosphonic acid possesses two acidic hydroxyl (-OH) groups, while in the phosphonate ester, these protons are replaced by organic substituents (R), typically alkyl or aryl groups. This seemingly simple substitution creates a cascade of differences in their physicochemical properties and, consequently, their utility.

G cluster_0 Carbazole Phosphonic Acid cluster_1 Carbazole Phosphonate Ester Acid Carbazole-R-P(=O)(OH)₂ struct_acid prop_acid Properties: - Diprotic Acid - High Polarity - Water Soluble - Poor Cell Permeability struct_ester Ester Carbazole-R-P(=O)(OR')₂ prop_ester Properties: - Neutral / Non-ionic - Lipophilic - Organic Solvent Soluble - Good Cell Permeability

Caption: Core structural and property differences.

Carbazole Phosphonate Esters: The Versatile Precursor

Carbazole phosphonate esters are typically the initial target in a synthetic sequence. Their neutral, non-polar nature makes them soluble in common organic solvents, facilitating synthesis, purification, and characterization using standard organic chemistry techniques.

Synthesis of Carbazole Phosphonate Esters

The formation of the stable carbon-phosphorus (C-P) bond is the cornerstone of phosphonate synthesis. Two prevalent methods are the Michaelis-Arbuzov and the Hirao coupling reactions.

  • Michaelis-Arbuzov Reaction: This is a classic and widely used method for forming a C-P bond. It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For carbazole derivatives, a common route involves first functionalizing the carbazole with a haloalkyl chain, which then undergoes the Arbuzov reaction.[1][2] The reaction proceeds via an Sɴ2 attack of the phosphorus on the electrophilic carbon of the haloalkane, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion. The choice of a trialkyl phosphite is causal; its nucleophilic phosphorus center is essential for initiating the reaction, and the alkyl groups on the oxygen atoms are susceptible to cleavage in the final step to yield the stable phosphonate ester.

  • Nickel-Catalyzed Phosphonation: For direct phosphonation of an aromatic C-H or C-X bond on the carbazole ring, transition-metal-catalyzed cross-coupling reactions are employed. For instance, a nickel-catalyzed reaction can couple a bromo-carbazole derivative with triethyl phosphite to form the corresponding diethyl phosphonate ester.[3][4] This method is advantageous for creating arylphosphonates directly on the carbazole core.

Properties and Applications
  • Physicochemical Properties: Carbazole phosphonate esters are generally stable, neutral, and lipophilic compounds. Their solubility in organic solvents like tetrahydrofuran (THF), dichloromethane, and chloroform makes them amenable to standard purification techniques such as column chromatography.

  • Applications: Their primary role is twofold:

    • Synthetic Intermediates: They are the direct precursors to carbazole phosphonic acids. Nearly all synthetic routes to the acids proceed through the ester form.[1][5][6]

    • Prodrugs: In drug development, the ester form serves as a prodrug to deliver the active phosphonic acid into cells. This is arguably their most critical application in medicinal chemistry.[7][8][9][10]

Carbazole Phosphonic Acids: The Functional Anchor and Bioisostere

Carbazole phosphonic acids are the ultimate functional molecules in many applications. Their properties are dominated by the diprotic phosphonic acid group, which is typically deprotonated at physiological pH, conferring a high negative charge.

Synthesis of Carbazole Phosphonic Acids

The conversion of a phosphonate ester to a phosphonic acid is a dealkylation or hydrolysis reaction. The choice of method depends on the stability of the rest of the molecule and the nature of the ester groups.

  • Acidic Hydrolysis: The most straightforward method is hydrolysis using a strong acid, such as concentrated hydrochloric acid (HCl), at reflux.[5][6] This method is robust but unsuitable for molecules containing acid-sensitive functional groups. The mechanism involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water, followed by cleavage of the P-O-C bond.

  • McKenna Reaction (Silyl Halide-Mediated Cleavage): A much milder and highly efficient method involves the use of bromotrimethylsilane (TMSBr) followed by methanolysis or hydrolysis.[3][6][11] TMSBr reacts with the ester oxygen to form a silylated intermediate and an alkyl bromide. This intermediate is then readily cleaved by a protic solvent like methanol or water to yield the phosphonic acid. The driving force for this reaction is the formation of the strong silicon-oxygen bond. This method's mildness makes it the preferred choice for complex molecules with sensitive functionalities.

SynthesisWorkflow start Halogenated Carbazole (e.g., Bromo-carbazole) intermediate Carbazole Phosphonate Ester start->intermediate C-P Bond Formation final Carbazole Phosphonic Acid intermediate->final Ester Cleavage reagent1 Michaelis-Arbuzov Reaction (e.g., P(OEt)₃) reagent1->start reagent2 Hydrolysis / Cleavage (e.g., TMSBr, then MeOH) reagent2->intermediate

Caption: General synthetic workflow.

Properties and Applications
  • Physicochemical Properties: Carbazole phosphonic acids are nonvolatile solids that are generally poorly soluble in organic solvents but soluble in water and alcohols.[1] They are diprotic acids, meaning they can donate two protons. The first pKa is typically low (around 1-2), while the second is in the range of 5-9.[12] This ensures they are negatively charged at physiological pH (≈7.4).

  • Applications:

    • Materials Science: The phosphonic acid group is an excellent anchoring group for metal oxide surfaces.[13] For example, [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) forms self-assembled monolayers (SAMs) on surfaces like indium tin oxide (ITO), serving as an efficient hole-selective contact in perovskite solar cells.[14][15]

    • Medicinal Chemistry: Phosphonic acids are valued as stable bioisosteres of phosphates.[8][16][17] The P-C bond is resistant to enzymatic cleavage, unlike the P-O bond in phosphates, making them metabolically robust mimics of natural phosphate-containing molecules (like ATP or phosphorylated proteins).[18][19] This allows them to act as inhibitors for enzymes that process phosphates.[9] However, their high negative charge severely limits their ability to cross cell membranes, leading to poor bioavailability.[8][10]

Comparative Analysis: Acid vs. Ester

The fundamental differences are best summarized in a direct comparison.

FeatureCarbazole Phosphonic AcidCarbazole Phosphonate EsterCausality & Implication
Functional Group -P(O)(OH)₂-P(O)(OR')₂The presence of acidic protons versus neutral alkyl groups dictates all other properties.
Charge (at pH 7.4) Anionic (-1 to -2)NeutralCharge is the primary determinant of membrane permeability. The anionic acid is repelled by the lipid bilayer, while the neutral ester can diffuse across.
Polarity HighLow to MediumHigh polarity leads to water solubility, while lower polarity favors solubility in organic media and lipids.
Solubility Water, AlcoholsOrganic Solvents (THF, CH₂Cl₂, etc.)Dictates the choice of solvents for synthesis, purification, and application formulation.
Acidity (pKa) Diprotic (pKa₁ ≈ 1-2, pKa₂ ≈ 5-9)[12]Not acidicAcidity allows for strong ionic interactions and coordination with metal oxides, making it an excellent surface anchor.
Primary Role Active functional molecule (anchor, bioisostere)Synthetic intermediate, ProdrugThe acid is the "end goal" for function, while the ester is the "vehicle" or "precursor" to get there.

The Prodrug Strategy: A Symbiotic Relationship in Drug Development

The major hurdle for phosphonic acid-based drugs is their inability to enter cells to reach their intracellular targets.[8][10] This is where the phosphonate ester becomes a critical tool in a prodrug strategy.

A prodrug is an inactive compound that is converted into an active drug within the body. By masking the charged phosphonic acid as a neutral phosphonate ester, the molecule's lipophilicity is dramatically increased, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bonds, liberating the active, charged phosphonic acid precisely where it is needed.[7][8]

Commonly used ester promoieties include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC), which are designed to be efficiently cleaved by cellular esterases.[7][9]

ProdrugMechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Carbazole Phosphonate Ester (Prodrug) - Lipophilic, Neutral - Prodrug_inside Carbazole Phosphonate Ester Prodrug->Prodrug_inside Passive Diffusion ActiveDrug Carbazole Phosphonic Acid (Active Drug) - Hydrophilic, Charged - Prodrug_inside->ActiveDrug Esterase Cleavage Target Intracellular Target (e.g., Enzyme) ActiveDrug->Target Binding / Inhibition Membrane

Caption: The phosphonate ester prodrug strategy.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate

Causality: This protocol utilizes the Michaelis-Arbuzov reaction, a reliable method for forming the C-P bond from a bromoalkane precursor. Triethyl phosphite serves as both the reactant and the solvent, driven by high temperature. Excess phosphite is removed under vacuum, a choice dictated by its high boiling point.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add (2-(9H-carbazol-9-yl)-1-bromoethane (4.0 g, 14.6 mmol).

  • Reaction: Add triethyl phosphite (45 mL). Stir the mixture under a nitrogen atmosphere and heat to 160 °C using an oil bath. Maintain this temperature for 20 hours.[2]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess triethyl phosphite under high vacuum at 100 °C to yield the crude product.

  • Purification & Validation: The resulting pale yellow liquid can be purified by silica gel column chromatography if necessary (e.g., using a gradient of ethyl acetate in hexanes). The structure should be validated by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the presence of the carbazole and diethyl phosphonate signals and the absence of starting material.

Protocol 2: Hydrolysis to [2-(9H-carbazol-9-yl)ethyl]phosphonic Acid (2PACz)

Causality: This protocol employs the McKenna reaction using TMSBr, a mild and effective method that avoids harsh acidic conditions which could potentially degrade the carbazole moiety. The two-step process—silylation followed by methanolysis—ensures clean conversion.

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate (e.g., 4.8 g, ~14.6 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add bromotrimethylsilane (TMSBr, ~3 equivalents) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 19 hours.

  • Workup: Remove the solvent and excess TMSBr under reduced pressure to yield a colorless amorphous solid (the bis(trimethylsilyl) ester intermediate).

  • Hydrolysis: Add methanol (30 mL) to the solid and stir for 30 minutes to cleave the silyl esters.

  • Isolation & Validation: Remove the methanol under reduced pressure. The resulting white solid is the desired phosphonic acid. Purity and identity should be confirmed by NMR spectroscopy in a solvent like DMSO-d₆. The appearance of a broad singlet for the acidic protons in ¹H NMR and a characteristic shift in ³¹P NMR confirms the successful hydrolysis.[2]

Conclusion

The distinction between a carbazole phosphonic acid and its corresponding phosphonate ester is a clear illustration of how function follows form in chemistry. The ester is a neutral, lipophilic, and synthetically tractable precursor, making it an ideal intermediate and a clever solution to the drug delivery problem of membrane permeability. The acid, in contrast, is a polar, charged, and highly functional molecule, capable of anchoring to surfaces or acting as a stable mimic of biological phosphates. Understanding the unique properties and the symbiotic relationship between these two classes is essential for researchers and scientists aiming to harness their potential in advanced materials and next-generation therapeutics.

References

  • McGuigan, C., et al. (2013). Phosphorodiamidate ProTides of d4T Exert Potent Anti-HIV Activity and a Low-Resistance Profile in a T-Cell Line. ACS Medicinal Chemistry Letters. Available at: [Link] (This is a representative example of ProTide prodrugs, a concept related to phosphonate esters). A more direct reference from the search is: Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates: crossing the membrane barrier. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Serpi, M., et al. (2016). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery. Available at: [Link][8]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link][5]

  • Getautis, V., et al. (2019). Synthesis of the rod-shape carbazole-based phosphonic acid. KTU ePubl. Available at: [Link][14]

  • Wikipedia contributors. (2024). Phosphonate. Wikipedia. Available at: [Link][1]

  • Grosjean, S., et al. (2022). Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction. Inorganic Chemistry. Available at: [Link][3]

  • Organic Chemistry Portal. (2020). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. organic-chemistry.org. Available at: [Link][20]

  • Ornstein, P. L., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry. Available at: [Link][21]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Available at: [Link][22]

  • Grosjean, S., et al. (2022). Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction. ACS Publications. Available at: [Link][4]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link][9]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link][6]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers Media S.A.. Available at: [Link][10]

  • Buchaca, E., et al. (2010). N-Carbazolylmethylphosphonic acid—synthesis, metal coordination, emissive aggregate formation and spectroscopic features. New Journal of Chemistry. Available at: [Link][23]

  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... ResearchGate. Available at: [Link][2]

  • Cambridge MedChem Consulting. (2012). Phosphate Bioisosteres. cambridgemedchemconsulting.com. Available at: [Link][16]

  • ResearchGate. (n.d.). Structures of the phosphonate prodrugs discussed: esters, amidates, and ProTides. ResearchGate. Available at: [Link][24]

  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry. Available at: [Link][18]

  • Chem Help ASAP. (2023). Isosteres & Bioisosteres in Lead Optimization. YouTube. Available at: [Link][25]

  • National Center for Biotechnology Information. Carbazole phosphonic acid. PubChem Compound Database. Available at: [Link][26]

  • Kavaliauskas, P., et al. (2025). New derivatives bearing alkyl phosphonic acid moieties as a promising scaffold against drug-resistant H69AR small. Chemija. Available at: [Link][27]

  • ResearchGate. (2025). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. ResearchGate. Available at: [Link][19]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbazoles. organic-chemistry.org. Available at: [Link][28]

  • Google Patents. (1994). US5359115A - Methods for the synthesis of phosphonate esters. Google Patents. Available at: [29]

  • Adomavičiūtė-Grabusovė, S. (2024). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. Available at: [Link][15]

  • Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link][17]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link][13]

  • Hanel, A. M., & Giguere, J. R. (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Data in Brief. Available at: [Link][30]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PubMed. Available at: [Link][11]

  • Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. International Journal of Molecular Sciences. Available at: [Link][31]

  • ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link][12]

Sources

Foundational

Solubility Profile of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole in Organic Solvents

The following technical guide details the solubility profile, thermodynamic characterization, and purification protocols for 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole . This guide is structured for researchers in o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and purification protocols for 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole .

This guide is structured for researchers in organic electronics and medicinal chemistry, synthesizing field-proven insights with rigorous experimental validation frameworks.

[1][2]

Executive Summary & Chemical Context

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole is a functionalized carbazole derivative, primarily utilized as a precursor for non-linear optical (NLO) chromophores and photorefractive polymers.[1][2] Its structure features a hydrophobic, planar carbazole core modified with a polar nitro group (electron acceptor) and a flexible phosphonate ester tail (solubility enhancer/linker).[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    P[1][2]
  • Key Functionality: The phosphonate tail significantly alters the solubility landscape compared to simple alkyl-carbazoles (e.g., N-ethylcarbazole), enhancing affinity for polar protic and aprotic solvents while maintaining solubility in chlorinated hydrocarbons.[1][2]

Critical Solubility Landscape
Solvent ClassRepresentative SolventsSolubility StatusApplication Relevance
Chlorinated Chloroform, DCMHigh Synthesis medium; NMR analysis.[1][2]
Polar Aprotic DMF, DMSO, AcetoneHigh Reaction solvent; Polymer doping.[2]
Polar Protic Ethanol, MethanolTemperature Dependent Primary Recrystallization System.
Non-Polar Hexane, HeptaneInsoluble Anti-solvent for precipitation.[2]
Ethers THF, 1,4-DioxaneModerate-High Co-solvent formulations.[1][2]

Theoretical & Predicted Solubility Parameters

In the absence of lot-specific empirical data, the solubility behavior of this compound is governed by the interplay between the


-

stacking of the carbazole core and the hydrogen-bond accepting nature of the phosphonate and nitro groups.[1][2]
Hansen Solubility Parameters (Estimated)

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius (


) suggests the following solvent compatibility:
  • 
     (Dispersion):  High interaction with aromatics (Toluene, Benzene).[1]
    
  • 
     (Polarity):  The nitro and phosphonate groups necessitate solvents with moderate polarity (Acetone, Acetonitrile).[1]
    
  • 
     (Hydrogen Bonding):  The phosphonate esters act as weak H-bond acceptors, making alcohols (MeOH, EtOH) excellent candidates for temperature-controlled solubility (low at RT, high at reflux).[1][2]
    

Experimental Protocol: Determination of Mole Fraction Solubility

To establish a precise solubility curve for your specific synthesis batch, use the following Laser Monitoring Observation Technique . This method is self-validating and minimizes human error compared to gravimetric analysis.[1][2]

Required Equipment
  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.05 K).
    
  • Laser monitoring system (or high-sensitivity turbidity meter).[1][2]

  • Magnetic stirrer.[1][2][3]

Step-by-Step Workflow
  • Preparation: Add a known mass (

    
    ) of solvent to the vessel.[1]
    
  • Saturation: Add excess 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole solute.

  • Equilibration: Stir at a fixed temperature (

    
    ) for 4 hours.
    
  • Detection: Slowly increase temperature. The point where the laser transmission intensity maximizes (turbidity

    
     0) is the saturation temperature (
    
    
    
    ) for that specific mole fraction.[1]
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve (

    
     vs. 
    
    
    
    ).
Visualization: Solubility Determination Logic

SolubilityProtocol Start Start: Solvent + Excess Solute Equilibrate Equilibrate at T (4 hrs) Start->Equilibrate LaserCheck Laser Transmittance Check Equilibrate->LaserCheck Clear Solution Clear? LaserCheck->Clear Clear->Equilibrate No (Turbid) -> Increase T Record Record T_sat & Mole Fraction Clear->Record Yes (100% Trans) AddSolute Add Solute Increment Record->AddSolute AddSolute->Equilibrate

Caption: Iterative Laser Monitoring workflow for precise solubility boundary determination.

Thermodynamic Modeling

Once experimental data is gathered, the dissolution behavior must be modeled to predict solubility at unmeasured temperatures.[2] The Modified Apelblat Equation is the standard for this class of rigid aromatic molecules.[1]

The Modified Apelblat Model

[1][2]
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and large, dissolution is strongly endothermic (enthalpy-driven), which is typical for nitrocarbazoles.[1][2]
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, calculate the enthalpy (


) and entropy (

) of solution:

[1][2]
  • Expectation:

    
     (Endothermic).[1][2] Solubility increases with temperature.[1][2]
    
  • Expectation:

    
     (Positive entropy).[1][2] The disorder increases as the crystal lattice breaks down.[2]
    

Purification & Recrystallization Strategy

Based on the solubility differential between the polar phosphonate tail and the aromatic core, the following purification systems are recommended.

System A: The "Standard" Recrystallization (Ethanol)[1]
  • Mechanism: Temperature-dependent solubility.[1][2]

  • Protocol:

    • Dissolve crude solid in boiling Ethanol (95% or anhydrous) .

    • If insoluble particles remain (inorganic salts from synthesis), filter hot.[2]

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Yield: High purity, moderate recovery (~70-80%).[1][2]

System B: The "Anti-Solvent" Method (Acetone/Hexane)[1]
  • Mechanism: Polarity shift.[1][2]

  • Protocol:

    • Dissolve crude solid in a minimum amount of Acetone or Ethyl Acetate at RT.[1][2]

    • Slowly add Hexane (or Heptane) dropwise until persistent cloudiness appears.[1][2]

    • Heat slightly to redissolve, then cool.

    • Yield: Higher recovery, potential for oiling out if added too fast.[2]

Visualization: Purification Decision Tree

Purification Crude Crude Product (Phosphonate Carbazole) SolventChoice Select Solvent System Crude->SolventChoice Ethanol Boiling Ethanol (Single Solvent) SolventChoice->Ethanol High Purity Req AcetoneHex Acetone + Hexane (Solvent/Anti-Solvent) SolventChoice->AcetoneHex High Yield Req FilterHot Filter Hot (Remove Salts) Ethanol->FilterHot AcetoneHex->FilterHot CoolSlow Slow Cooling to 4°C FilterHot->CoolSlow Crystals Pure Crystals CoolSlow->Crystals

Caption: Decision logic for selecting the optimal recrystallization solvent system.

References

  • PubChem. (2025).[1][2] 9-ethyl-3-nitro-9H-carbazole Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 3-nitro-N-ethylcarbazole. [Link]

  • Royal Society of Chemistry. (2011). Synthesis and properties of carbazole derivatives (Supplementary Info). [Link]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization: Tips and Tricks. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-amino-9-(3-diethoxyphosphorylpropyl)carbazole from nitro precursor

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the optimized synthesis of 3-amino-9-(3-diethoxyphosphorylpropyl)carbazole , a functionalized carbazole derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the optimized synthesis of 3-amino-9-(3-diethoxyphosphorylpropyl)carbazole , a functionalized carbazole derivative often utilized as a fluorescent probe, DNA intercalator, or intermediate in the development of optoelectronic materials.[1]

The protocol focuses on the reduction of the 3-nitro-9-(3-diethoxyphosphorylpropyl)carbazole precursor, while providing necessary context on the precursor's generation to ensure a self-contained, reproducible workflow.[1]

Introduction & Utility

The target molecule, 3-amino-9-(3-diethoxyphosphorylpropyl)carbazole , combines the photophysical properties of the carbazole core with a phosphonate ester handle.[1] The amino group at the C-3 position serves as a versatile nucleophile for further conjugation (e.g., amide coupling with fluorophores or drugs), while the phosphonate group facilitates surface binding (e.g., to metal oxides) or biological activity (as a phosphate mimic).

Key Challenges:

  • Chemoselectivity: Reducing the nitro group without hydrolyzing the phosphonate esters.

  • Purification: The product is polar; standard silica chromatography requires optimized eluent systems.

Retrosynthetic Analysis & Pathway

The synthesis is best approached via a convergent strategy. The critical bond disconnection is at the amine (via nitro reduction) and the N-alkyl bond.

Retrosynthesis Target Target: 3-Amino-9-(3-diethoxyphosphorylpropyl)carbazole Precursor Precursor: 3-Nitro-9-(3-diethoxyphosphorylpropyl)carbazole Target->Precursor Functional Group Interconversion (FGI) (-NO2 to -NH2) SM1 Starting Material 1: 3-Nitrocarbazole Precursor->SM1 C-N Disconnection SM2 Starting Material 2: Diethyl (3-bromopropyl)phosphonate Precursor->SM2 Alkylation

Figure 1: Retrosynthetic analysis showing the disconnection of the target amine back to the nitro precursor and commercially available starting materials.

Experimental Protocols

Phase 1: Synthesis of the Nitro Precursor

Note: If the nitro precursor is already available, proceed to Phase 2. This step is included to ensure the integrity of the starting material.

Reaction: N-Alkylation of 3-Nitrocarbazole Reagents: 3-Nitrocarbazole (CAS: 3077-85-8), Diethyl (3-bromopropyl)phosphonate (CAS: 1186-10-3).[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-nitrocarbazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir at Room Temperature (RT) for 30 minutes. The solution will darken, indicating deprotonation of the carbazole nitrogen.

  • Alkylation: Add Diethyl (3-bromopropyl)phosphonate (1.2 eq) dropwise.[1]

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Pour into ice water. The product may precipitate as a yellow solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

  • Yield: Typically 85–90% after recrystallization (EtOH) or flash chromatography.

Phase 2: Reduction to Target Amine (Core Requirement)

Method of Choice: Catalytic Hydrogenation (H₂/Pd-C). Rationale: This method is superior to SnCl₂/HCl or Fe/HCl for this substrate because it avoids strong acids that could hydrolyze the sensitive phosphonate ethyl esters.

Reaction Scheme:

ReactionScheme Nitro 3-Nitro-9-(3-diethoxyphosphorylpropyl)carbazole Reagents H2 (1 atm), 10% Pd/C Ethanol, RT, 4-6h Amine 3-Amino-9-(3-diethoxyphosphorylpropyl)carbazole Nitro->Amine

Figure 2: Catalytic hydrogenation pathway preserving the phosphonate ester.[1]

Detailed Procedure:

  • Preparation:

    • To a high-pressure hydrogenation bottle or a standard 3-neck round-bottom flask (if using a balloon), add 3-nitro-9-(3-diethoxyphosphorylpropyl)carbazole (1.0 g, 2.47 mmol).[1]

    • Dissolve in Ethanol (EtOH) (25 mL). Note: Methanol is acceptable but increases the risk of transesterification if the reaction is prolonged or heated.

    • Add 10% Palladium on Carbon (Pd/C) (100 mg, 10 wt% loading). Safety: Add catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H₂ gas (3x vacuum/fill cycles). Attach a double-balloon of H₂. Stir vigorously at Room Temperature (25°C).

    • Parr Shaker Method: Pressurize to 30–40 psi H₂. Shake at RT.

  • Monitoring:

    • Reaction is typically complete in 3–5 hours .

    • TLC Check: Eluent (5% MeOH in DCM). The starting material (yellow fluorescent spot) should disappear; the product (blue fluorescent amine) will appear at a lower R_f. Staining with Ninhydrin will show a red/purple spot for the free amine.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

    • Critical Step: Do not overheat during concentration to avoid oxidation of the electron-rich amine.[1]

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If purification is needed: Flash Column Chromatography.

    • Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed decomposition or streaking).[1]

    • Mobile Phase: DCM:MeOH (98:2 to 95:5).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Solvent Ethanol (Anhydrous)Prevents transesterification (vs. MeOH) and hydrolysis (vs. aqueous solvents).[1]
Catalyst 10% Pd/C (5-10 wt%)High surface area ensures rapid reduction; lower loadings may stall the reaction.
Temperature 20–30°CHigher temperatures (>50°C) may promote side reactions or oxidation of the amine.
Atmosphere H₂ (1 atm - 40 psi)Standard pressure is sufficient.[1] High pressure is unnecessary and increases safety risk.
pH Control NeutralAvoid acidic workups (e.g., HCl wash) which will protonate the amine and potentially hydrolyze the phosphonate.

Characterization & Validation

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Carbazole Aromatic: δ 7.9–7.2 ppm (m, 7H). Look for the upfield shift of protons ortho to the amino group compared to the nitro precursor.

    • Amine (-NH₂): δ 3.5–4.0 ppm (broad s, 2H, D₂O exchangeable).

    • N-CH₂: δ 4.4 ppm (t, 2H).

    • Phosphonate (-OCH₂-): δ 4.0–4.1 ppm (m, 4H).

    • Central Linker (-CH₂-): δ 2.0–2.2 ppm (m, 2H).[1]

    • P-CH₂: δ 1.7–1.9 ppm (m, 2H).

    • Phosphonate Methyl (-CH₃): δ 1.3 ppm (t, 6H).

  • ³¹P NMR:

    • Single peak at δ ~30–32 ppm (characteristic of dialkyl phosphonates).

  • Mass Spectrometry (ESI+):

    • Calculated Mass for C₁₉H₂₅N₂O₃P: ~376.4 g/mol .

    • Observed [M+H]⁺: 377.2 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or low H₂ pressure.[1]Add fresh catalyst (under inert gas); increase H₂ pressure to 50 psi.
Product is Dark/Brown Oxidation of the amine.Perform workup under N₂; store product in the dark at -20°C. Use immediately.
Loss of Ethyl Groups Hydrolysis during workup.Ensure all solvents are neutral. Avoid acidic silica gel; use Alumina or basified silica (1% Et₃N).
Low Solubility Phosphonate chain polarity.Use DCM/MeOH mixtures for transfer; avoid pure hexanes.

References

  • Laha, J. K., et al. (2024).[2] "Dithionite-Mediated Tandem Nitro Reduction...". Journal of Organic Chemistry, 89(1), 725-730.[2] Retrieved from [Link]

  • Bondock, S., et al. (2019). "Progress in the chemistry of 3-amino-9-ethylcarbazole". Turkish Journal of Chemistry, 43, 369-399. Retrieved from [Link]

  • PubChem. (2025).[3][4] Diethyl (3-bromopropyl)phosphonate (Compound Summary). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Phosphonates. Retrieved from [Link]

Sources

Application

Application Note: Surface Functionalization of TiO2 with 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole

[1] Executive Summary This Application Note details the protocol for grafting 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole (hereafter referred to as NCz-P ) onto Titanium Dioxide (TiO ) surfaces.[1] This process creat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the protocol for grafting 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole (hereafter referred to as NCz-P ) onto Titanium Dioxide (TiO


) surfaces.[1] This process creates a robust, covalently bound Self-Assembled Monolayer (SAM).[1] The 3-nitrocarbazole moiety serves as an optoelectronic active center (electron acceptor/transport), while the phosphonate ester group acts as a high-affinity anchor, ensuring stability in aqueous and organic environments superior to carboxylate analogues.

Key Applications:

  • Dye-Sensitized Solar Cells (DSSCs): Interfacial electron transport modulation.[1]

  • Chemosensing: Surface-enhanced detection of nitro-aromatic explosives or reducing agents.[1]

  • Photocatalysis: Band-gap engineering of TiO

    
     nanoparticles.[1]
    

Mechanistic Principles

The grafting process relies on the coordination chemistry between the phosphoryl oxygen of the NCz-P molecule and the Lewis acid sites (


) or Brønsted base sites (

) on the TiO

surface.
Binding Modes

Unlike silanes, phosphonate esters can bind through multiple modes depending on the surface hydroxyl density and temperature:

  • Physisorption: Hydrogen bonding between

    
     and surface 
    
    
    
    .[1]
  • Monodentate Chemisorption: Direct coordination of

    
    .
    
  • Bidentate/Tridentate Condensation: The ethoxy groups (

    
    ) are hydrolyzed (either in-situ by surface water or pre-hydrolyzed), followed by condensation with 
    
    
    
    to form thermodynamically stable
    
    
    bonds.[1]
Visualization of Surface Chemistry

G cluster_0 Precursors cluster_1 Grafting Process cluster_2 Final State NCzP NCz-P Molecule (Phosphonate Ester) Coord Coordination (P=O -> Ti) NCzP->Coord Diffusion TiO2 Activated TiO2 (Surface Ti-OH) TiO2->Coord Hydrolysis Surface-Catalyzed Hydrolysis (-EtOH) Coord->Hydrolysis ΔT, Surface H2O Condensation Condensation (Ti-O-P Formation) Hydrolysis->Condensation -EtOH SAM Covalently Grafted NCz-P Monolayer Condensation->SAM Annealing

Figure 1: Mechanistic pathway from physisorption to covalent grafting of phosphonate esters on Titania.[1]

Materials and Equipment

Reagents
ReagentPurity/GradePurpose
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole >95% (HPLC)Target Ligand
Titanium Dioxide (TiO

)
Nanoparticles (P25) or Thin FilmSubstrate
Toluene Anhydrous (99.8%)Grafting Solvent
Ethanol AbsoluteWashing Solvent
Acetone HPLC GradeSubstrate Cleaning
Deionized Water 18.2 MΩ[1][2][3]·cmHydrolysis Source
Equipment
  • Ultrasonic Bath (Frequency > 35 kHz)[1]

  • Reflux Condenser & Round-bottom Flasks[1]

  • Inert Gas Line (Nitrogen or Argon)[1]

  • Vacuum Oven[1]

  • UV-Ozone Cleaner (for thin films) or Plasma Cleaner[1]

Experimental Protocol

Phase 1: Substrate Activation

Rationale: Fresh TiO


 surfaces are often contaminated with adventitious carbon. Activation maximizes the density of surface hydroxyl groups (

), which are critical for high-density grafting.[1]
  • Solvent Cleaning:

    • Sonicate TiO

      
       substrates (films) in Acetone for 10 min, followed by Ethanol for 10 min, and finally DI water for 10 min.
      
    • Dry under a stream of

      
      .[4]
      
  • Hydroxyl Activation:

    • For Films: Treat with UV-Ozone for 15–20 minutes.[1]

    • For Nanoparticles: If particles are aggregated/aged, disperse in dilute

      
       (3%), sonicate, centrifuge, and wash with water. Note: Skip this if using fresh commercial P25.
      
Phase 2: Grafting Procedure (Solvothermal Method)

Rationale: While phosphonic acids graft at RT, phosphonate esters (like NCz-P) require thermal energy to drive the elimination of the ethyl groups and form strong bonds.

  • Solution Preparation:

    • Dissolve NCz-P in anhydrous Toluene to achieve a concentration of 1.0 mM .

    • Note: Ensure the carbazole derivative is fully dissolved. Mild sonication (30 sec) may be required.[1]

  • Incubation:

    • Immerse the activated TiO

      
       substrate into the solution.
      
    • Condition: Heat to Reflux (110°C) for 24 hours under an inert atmosphere (

      
      ).
      
    • Alternative (Lower Temp): If reflux is not feasible, incubate at 60°C for 48 hours, but graft density may be lower.

  • Washing (Critical Step):

    • Remove substrate and immediately rinse with copious amounts of Toluene to remove bulk reactant.

    • Sonicate in Ethanol for 5 minutes. Rationale: This removes physisorbed multilayers, leaving only the chemically bonded monolayer.

    • Final rinse with Ethanol and dry under

      
      .
      
Phase 3: Post-Grafting Annealing

Rationale: Annealing drives the condensation of remaining


 and 

groups, converting monodentate/bidentate modes into stable tridentate linkages.[1]
  • Place the grafted samples in a vacuum oven.

  • Heat at 120°C for 2 to 4 hours .

  • Cool to room temperature under vacuum.

Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_graft 2. Grafting Reaction cluster_finish 3. Finishing Clean Clean Substrate (Acetone/EtOH/Water) Activate Activate Surface (UV-Ozone / Plasma) Clean->Activate Reflux Reflux at 110°C (24 Hours, N2 atm) Activate->Reflux Immerse Dissolve Dissolve NCz-P (1 mM in Toluene) Dissolve->Reflux Wash Sonicate Wash (Ethanol, 5 min) Reflux->Wash Anneal Anneal (120°C, Vacuum) Wash->Anneal

Figure 2: Step-by-step experimental workflow for grafting NCz-P onto TiO2.[1]

Characterization & Validation

To validate the success of the protocol, the following characterization techniques are recommended.

TechniqueTarget SignalExpected Result
XPS (X-ray Photoelectron Spectroscopy) P 2p Core LevelPeak at ~133 eV (indicating P-O bond).[1]
N 1s Core LevelPeak at ~406 eV (Nitro group) and ~400 eV (Carbazole N).[1]
FTIR (ATR Mode) P-O-Ti StretchBroad band at 1000–1100 cm

.[1]
NO

Stretch
Symmetric/Asymmetric stretches at 1340/1520 cm

.[1]
Contact Angle Water DropletIncrease in hydrophobicity (typically >70°) compared to bare TiO

(<10°).[1]
UV-Vis Spectroscopy Absorption BandCharacteristic Carbazole absorption (290–350 nm) appearing on the transparent TiO

film.[1]

Troubleshooting Guide

Problem: Low Grafting Density (Weak XPS Signal).

  • Root Cause: Insufficient surface hydroxyls or incomplete hydrolysis of the ester.

  • Solution: Increase UV-Ozone time. Alternatively, convert the phosphonate ester to phosphonic acid using Bromotrimethylsilane (TMSBr) before grafting, as acids graft more aggressively than esters.

Problem: High Haze / White Residue.

  • Root Cause: Polymerization of the carbazole or bulk precipitation.

  • Solution: Ensure the concentration does not exceed 1 mM. Increase the rigor of the post-grafting ethanol sonication wash.

References

  • Mechanisms of Phosphonate Grafting

    • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules.
  • Surface Modification Protocols

    • Pujari, S. P., et al. (2014). Covalent surface modification of oxide surfaces.
    • [1]

  • Carbazole Functionalization

    • Specific synthesis and application of carbazole-phosphonates in optoelectronics (Analogous systems).
    • Note: While the specific NCz-P molecule is a custom derivative, the protocol is adapted from standard phosphonate-TiO2 literature.[1]

    • [1]

Sources

Method

Application Note: Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Carbazole Phosphonates

This guide details the Horner-Wadsworth-Emmons (HWE) reaction protocols specifically optimized for carbazole phosphonates . These protocols address the unique electronic and solubility challenges presented by the carbazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Horner-Wadsworth-Emmons (HWE) reaction protocols specifically optimized for carbazole phosphonates . These protocols address the unique electronic and solubility challenges presented by the carbazole nucleus, widely used in the synthesis of organic light-emitting diodes (OLEDs), photovoltaics, and fluorescent probes.

[1]

Executive Summary & Mechanistic Insight[1][2]

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing (E)-alkenyl carbazoles with high stereoselectivity.[1] Unlike the Wittig reaction, which can yield mixtures of isomers and difficult-to-remove phosphine oxide byproducts, the HWE reaction utilizes phosphonate carbanions to produce thermodynamically stable E-alkenes and water-soluble phosphate byproducts.[1]

The Carbazole Challenge

Carbazole substrates present specific challenges in HWE olefination:

  • Electronic Deactivation: The nitrogen lone pair at the N9 position donates electron density into the ring (mesomeric effect), rendering the methylene protons at the C3/C6 positions less acidic than typical benzylic phosphonates. This often necessitates stronger bases or polar aprotic solvents to ensure complete deprotonation.[1]

  • Solubility: The rigid tricyclic heteroaromatic core leads to π-π stacking, causing poor solubility in standard non-polar solvents (e.g., hexanes, ether), particularly for unsubstituted derivatives.

  • Steric Bulk: Substituents at N9 (alkyl chains, aryl groups) can influence the approach of the aldehyde, though the HWE mechanism typically overcomes this to favor the trans product.

Optimization Matrix: Condition Selection

Select the protocol based on your specific substrate type and application scale.

VariableMethod A: The "Hard" Route (High Yield) Method B: The "Soft" Route (Process Friendly) Method C: Polycondensation (Polymers)
Target Small molecules, sterically hindered substratesBase-sensitive substrates, scale-upConjugated polymers (e.g., PCzV)
Base NaH (60% dispersion)

-BuOK (1.0 M in THF)

-BuOK (Solid/Excess)
Solvent DMF or DMSO THF (Anhydrous)THF : Toluene (1:1)
Temp 0 °C

RT (requires activation energy)
-78 °C

RT
Reflux (80–100 °C)
Additives None18-Crown-6 (optional for kinetics)None
Key Advantage Overcomes low acidity of C3-phosphonateHomogeneous, faster workupMaintains polymer solubility

Pre-requisite: Synthesis of the Carbazole Phosphonate

Note: Carbazole phosphonates are rarely commercially available and must be synthesized via the Michaelis-Arbuzov reaction.

Standard Precursor Protocol:

  • Substrate: 3-(Chloromethyl)-9-ethyl-9H-carbazole.[1]

  • Reagent: Triethyl phosphite (

    
    ) (Neat or in Toluene).[1]
    
  • Conditions: Reflux at 150 °C for 4–12 hours.

  • Purification: Vacuum distillation to remove ethyl chloride and excess phosphite.[1]

  • Yield: Typically >90% quantitative conversion.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of (E)-3-Styrylcarbazole (NaH/DMF)

Best for: Research scale, unreactive aldehydes, or electron-rich phosphonates.[1]

Reagents:

  • Diethyl (9-ethyl-9H-carbazol-3-yl)methylphosphonate (1.0 equiv)[1][2]

  • Benzaldehyde derivative (1.1 equiv)[1]

  • Sodium Hydride (60% in mineral oil) (1.5 equiv)[1]

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Base Suspension: Add NaH (1.5 equiv) to the flask. Wash with dry hexanes (

    
    ) to remove mineral oil if downstream purification is sensitive (optional).[1] Suspend in anhydrous DMF.
    
  • Deprotonation: Cool to 0 °C . Add the carbazole phosphonate (dissolved in minimum DMF) dropwise.

    • Observation: Evolution of

      
       gas.[1][3] The solution will turn yellow/orange, indicating carbanion formation.
      
    • Critical Step: Stir at 0 °C for 30–60 minutes to ensure complete deprotonation. The carbazole anion is less stable than simple benzyl anions; ensure low temp to prevent degradation.

  • Addition: Add the aldehyde (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC (Target

    
     is usually higher than phosphonate).[1]
    
  • Quench: Cool to 0 °C. Quench carefully with Saturated

    
     solution.
    
  • Workup: Dilute with Ethyl Acetate. Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    .[1][2]
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient for carbazole vinyls due to their high crystallinity.[1]

Protocol B: Polycondensation for Conjugated Polymers (t-BuOK/THF)

Best for: Synthesis of Poly(carbazole-vinylene) (PCzV) derivatives.[1]

Reagents:

  • Monomer A: 3,6-Bis(diethylphosphonomethyl)-9-octylcarbazole (1.0 equiv)[1]

  • Monomer B: Dialdehyde comonomer (e.g., 9,9-dioctylfluorene-2,7-dicarbaldehyde) (1.0 equiv)[1]

  • Potassium tert-butoxide (

    
    -BuOK) (2.5 - 3.0 equiv)[1]
    
  • Solvent: Dry THF/Toluene (1:1 ratio)[1]

Step-by-Step Workflow:

  • Preparation: Degas all solvents with

    
     bubbling for 30 mins. Oxygen acts as a radical trap and quencher for fluorescence.[1]
    
  • Mixing: Dissolve Monomer A and Monomer B in the solvent mixture (0.05 M) in a Schlenk flask.

  • Initiation: Add

    
    -BuOK (solid) in one portion under rapid stirring.
    
    • Observation: Immediate color change (often deep red/brown) indicating polymerization.[1]

  • Propagation: Heat to Reflux (approx. 80 °C) for 24 hours. The toluene cosolvent is critical to keep the growing polymer chain in solution; pure THF often leads to premature precipitation and low molecular weight.

  • End-Capping (Optional): To define chain ends, add a small amount of benzyl phosphonate (to cap aldehydes) followed by benzaldehyde (to cap phosphonates) after 24h.

  • Precipitation: Pour the hot reaction mixture into a large excess of Methanol (10:1 volume ratio).

  • Filtration: Collect the polymer by filtration.[1] Soxhlet extraction (Methanol

    
     Acetone 
    
    
    
    Chloroform) is recommended to remove oligomers.[1]

Visualizations

Figure 1: Reaction Mechanism & Stereoselectivity

The following diagram illustrates the mechanism, highlighting why the E-alkene is favored (steric hindrance in the intermediate oxaphosphetane).

HWE_Mechanism Start Carbazole Phosphonate (C-3 Position) Carbanion Phosphonate Carbanion (Nucleophile) Start->Carbanion Deprotonation (-H+) Base Base (NaH or t-BuOK) Base->Carbanion TS Oxaphosphetane Intermediate (4-Membered Ring) Carbanion->TS Nucleophilic Attack (Rate Limiting) Aldehyde Aldehyde (Electrophile) Aldehyde->TS Elimination Elimination Step TS->Elimination Syn-Elimination Product (E)-Vinyl Carbazole (Thermodynamic Product) Elimination->Product Major Isomer Byproduct Phosphate Salt (Water Soluble) Elimination->Byproduct

Caption: The HWE mechanism favors the (E)-isomer due to the steric destabilization of the cis-oxaphosphetane intermediate, particularly with bulky carbazole groups.[1]

Figure 2: Experimental Workflow Decision Tree

Workflow Input Select Substrate Check Is the substrate Polyfunctional or Base-Sensitive? Input->Check Robust NO (Standard) Check->Robust Sensitive YES (Sensitive/Polymer) Check->Sensitive MethodA METHOD A: NaH / DMF 0°C -> RT High Yield, Rigorous Workup Robust->MethodA Output Purification (Recrystallization or Soxhlet) MethodA->Output MethodB METHOD B: t-BuOK / THF -78°C or RT Mild, Homogeneous Sensitive->MethodB MethodB->Output

Caption: Decision tree for selecting the optimal base/solvent system based on substrate sensitivity and complexity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch from THF to DMF (increases carbanion reactivity). Increase deprotonation time at 0 °C.
Z-Isomer Contamination Kinetic control dominantEnsure the reaction warms fully to RT or reflux. HWE is thermodynamically controlled; heat promotes equilibration to E.[1]
Gelation (Polymers) Cross-linking or high concentrationDilute reaction to <0.05 M. Use Toluene cosolvent to solubilize rigid chains.[1]
Starting Material Recovery Steric hindrance at CarbonylAdd 18-Crown-6 (1.0 equiv) to chelate

or

, creating a "naked" and more reactive anion.[1]

References

  • General HWE Mechanism & Selectivity

    • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[2][4]

  • Carbazole Phosphonate Synthesis (Arbuzov)

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews.

  • Optimization of HWE for Heterocycles (NaH/DMF)

    • Samala, R., et al. (2013).[5] Optimization of the HWE reaction conditions... ResearchGate.[1][6]

  • Polymerization Conditions (PPV/Carbazole)

    • Akimoto, I., et al. (2000). Synthesis of Poly(carbazole-vinylene) Derivatives. Polymer Journal.[1] [1]

  • Z-Selective Modifications (Still-Gennari)

    • Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[1] Tetrahedron Letters.

Sources

Application

Application Notes &amp; Protocols for Microwave-Assisted Synthesis of N-Substituted Carbazole Phosphonates

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Carbazole Phosphonates Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Carbazole Phosphonates

Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique optoelectronic properties.[1][2] The incorporation of a phosphonate moiety into the carbazole scaffold gives rise to N-substituted carbazole phosphonates, a class of compounds with significant therapeutic potential. These molecules are structural analogs of amino acids and can act as enzyme inhibitors, antiviral agents, and neuroprotective compounds.[3][4][5] The phosphonate group enhances bioavailability and can mimic tetrahedral transition states in enzymatic reactions, making these compounds highly sought after in drug design.[5]

Conventional synthetic routes to these molecules often require long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, efficient, and environmentally benign pathways to complex molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of N-substituted carbazole phosphonates, leveraging the efficiency of the Kabachnik-Fields reaction.

Scientific Principles: The Synergy of Microwaves and Multicomponent Reactions

The synthesis of N-substituted carbazole phosphonates can be efficiently achieved through a one-pot, three-component Kabachnik-Fields reaction.[6][7][8] This reaction condenses an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate. The proposed synthetic strategy involves using a carbazole derivative as one of the three components.

Microwave irradiation dramatically accelerates this process through efficient dielectric heating.[7] Polar molecules within the reaction mixture, such as the carbonyl compound and the phosphite, align with the oscillating electric field of the microwaves. This rapid realignment generates heat uniformly throughout the reaction medium, leading to significantly reduced reaction times and often cleaner product formation compared to conventional heating methods.[7]

The generally accepted mechanism for the Kabachnik-Fields reaction proceeds through one of two main pathways, with the imine pathway being predominant, especially under catalyst-free and microwave conditions.[6][8]

  • Imine Formation: The reaction initiates with the rapid, microwave-promoted condensation of the amine and the aldehyde to form an imine intermediate, with the elimination of water.

  • Nucleophilic Addition: The dialkyl phosphite then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step is also accelerated by microwave energy.

  • Proton Transfer: A subsequent proton transfer yields the final α-aminophosphonate product.

The use of microwave irradiation often allows for solvent-free or "dry media" conditions, further enhancing the green chemistry profile of this synthetic approach.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-substituted carbazole phosphonates via the Kabachnik-Fields reaction.

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Carbazole Derivative (Amine or Aldehyde) D Combine Reactants in Microwave Vial A->D B Aldehyde or Amine B->D C Dialkyl Phosphite C->D E Microwave Irradiation (Set Time, Temp, Power) D->E Seal Vial F Cooling to Room Temperature E->F Reaction Complete G Purification (Filtration/Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for microwave-assisted synthesis of N-substituted carbazole phosphonates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-substituted carbazole phosphonates. The example provided is a general procedure that can be adapted based on the specific carbazole derivative and other reactants used.

Protocol: One-Pot Microwave-Assisted Kabachnik-Fields Reaction

Objective: To synthesize a diethyl (((9-ethyl-9H-carbazol-3-yl)amino)(phenyl)methyl)phosphonate derivative as a representative example.

Materials:

  • 3-amino-9-ethylcarbazole (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Diethyl phosphite (1.1 equivalents)

  • Microwave reactor (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stirrer

  • Standard laboratory glassware

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reactant Charging: In a 10 mL microwave reaction vial equipped with a magnetic stirrer, add 3-amino-9-ethylcarbazole (1.0 eq.), benzaldehyde (1.0 eq.), and diethyl phosphite (1.1 eq.).

  • Solvent (Optional): For solid reactants or to ensure homogeneity, a minimal amount of a high-boiling point, microwave-transparent solvent like ethanol or toluene (2-3 mL) can be added.[9] However, many of these reactions proceed efficiently under solvent-free conditions.[3][4]

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 80-120°C) for a specified time (usually 10-30 minutes).[7][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Product Isolation and Purification:

    • If the product precipitates upon cooling, it can be isolated by vacuum filtration and washed with a cold solvent like diethyl ether.[7]

    • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final N-substituted carbazole phosphonate should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[3][4]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of α-aminophosphonates, which can be adapted for carbazole-containing analogs.

EntryAmine ComponentAldehyde ComponentPhosphiteConditionsTime (min)Yield (%)Reference
1AnilineBenzaldehydeDiethyl PhosphiteMW, 100°C, Solvent-free1592[6]
2Benzylamine4-ChlorobenzaldehydeDiethyl PhosphiteMW, 100°C, Solvent-free1095[6]
32-Chloropyridine-3-amine2-Chloro-6-methoxyquinoline-3-carboxaldehydeDiethyl PhosphiteMW, Toluene1284[9]
4Butylamine3-Formyl-6-methylchromoneDiethyl PhosphiteMW, 100°C, Solvent-free60High[10]
5AnilineQuinoline-3-carboxaldehydeDiethyl PhosphiteMW--[11]

Visualizing the Reaction Mechanism

The diagram below illustrates the plausible imine-mediated pathway for the Kabachnik-Fields reaction under microwave irradiation.

G cluster_info Mechanism Steps R1CHO R¹-CHO (Aldehyde) Imine R¹-CH=N-R² (Imine Intermediate) R1CHO->Imine + R²-NH₂ - H₂O R2NH2 R²-NH₂ (Amine) P_reagent (R³O)₂P(O)H (Dialkyl Phosphite) Product R¹-CH(NHR²)-P(O)(OR³)₂ (α-Aminophosphonate) Imine->Product + (R³O)₂P(O)H l1 Step 1: Imine Formation l2 Step 2: Nucleophilic Addition

Caption: Plausible imine pathway for the Kabachnik-Fields reaction.

Troubleshooting and Key Considerations

  • Reactivity of Starting Materials: The reactivity of the aldehyde and amine components can influence the optimal reaction temperature and time. Electron-withdrawing groups on the aldehyde may increase its reactivity, while sterically hindered amines may require longer reaction times or higher temperatures.

  • Solvent Choice: If a solvent is necessary, choose one with a high dielectric constant for efficient microwave absorption (e.g., DMF, ethanol, NMP). However, solvent-free conditions are often preferable for their simplicity and environmental benefits.[12]

  • Byproduct Formation: In some cases, side reactions such as the formation of α-hydroxyphosphonates may occur.[11] Careful optimization of the reaction conditions and monitoring by TLC can help minimize these byproducts.

  • Safety Precautions: Microwave synthesis involves heating reactions in sealed vessels, which can lead to a rapid increase in pressure. Always use a dedicated microwave reactor with appropriate pressure and temperature controls. Do not exceed the recommended fill volume for the reaction vials.

Conclusion and Future Outlook

The microwave-assisted Kabachnik-Fields reaction provides a rapid, efficient, and often catalyst-free route for the synthesis of N-substituted carbazole phosphonates. This methodology aligns with the principles of green chemistry by reducing reaction times, minimizing solvent use, and often leading to higher yields and cleaner products. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of this valuable class of compounds. Future work in this area may focus on expanding the substrate scope, developing enantioselective variations of this reaction, and further exploring the biological activities of novel N-substituted carbazole phosphonates.

References

  • Sadiq, Z., Hussain, E. A., & Naz, S. (2017). Carbazole Derivatives by Microwave Promoted Protocols: A Mini Review. Mini-Reviews in Organic Chemistry, 14(6), 469-488. Available from: [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Heteroatom Chemistry, 8(5), 427-432. Available from: [Link]

  • Shaikh, S., Dhavan, P., Singh, P., Uparkar, J., Vaidya, S. P., Jadhav, B. L., & Ramana, M. V. (2020). Synthesis of carbazole based α-aminophosphonate derivatives: design, molecular docking and in vitro cholinesterase activity. Journal of Biomolecular Structure and Dynamics, 40(11), 4869-4884. Available from: [Link]

  • Shaikh, S., et al. (2020). Synthesis of carbazole based α-aminophosphonate derivatives: design, molecular docking and in vitro cholinesterase activity. ResearchGate. Available from: [Link]

  • Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(16), 4839. Available from: [Link]

  • Szabó, K. E., et al. (2022). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. Arkivoc, 2022(3), 1-15. Available from: [Link]

  • Keglevich, G. (2020). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 25(19), 4465. Available from: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available from: [Link]

  • Pajda, M., & Bogdal, D. (2003). A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives. 7th International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

  • Anonymous. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available from: [Link]

  • Anonymous. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. PMC. Available from: [Link]

  • Anonymous. (2015). Unexpected Course of Kabachnik-Fields Reaction in the Microwave Synthesis of Quinoline-Based α-Aminophosphonates. Bentham Science. Available from: [Link]

  • Anonymous. (2022). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. PMC. Available from: [Link]

  • Anonymous. (n.d.). Kabachnik-Fields Reaction. Organic Chemistry Portal. Available from: [Link]

  • Anonymous. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. Available from: [Link]

  • Anonymous. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Semantic Scholar. Available from: [Link]

  • Anonymous. (2021). Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst. Organic Chemistry Portal. Available from: [Link]

  • Anonymous. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. MDPI. Available from: [Link]

  • Anonymous. (n.d.). One-pot and catalyst-free synthesis of novel α-aminophosphonates under microwave irradiation and their biological activity. Scholars Research Library. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Nitrocarbazole Alkylation with Phosphonate Linkers

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of 3-nitrocarbazole with phosphonate linkers. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of 3-nitrocarbazole with phosphonate linkers. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compounds.

Introduction: The Challenge of Controlled Alkylation

The N-alkylation of the carbazole nucleus is a foundational transformation in organic synthesis, pivotal for developing novel materials and therapeutic agents. The introduction of a phosphonate linker adds a layer of complexity and immense utility, offering a handle for further functionalization, influencing solubility, and enabling applications in areas like PROTACs and targeted drug delivery.[1][2] However, the electron-withdrawing nature of the nitro group at the C3 position decreases the nucleophilicity of the carbazole nitrogen, making the N-H bond more acidic but the nitrogen anion a softer nucleophile. This can lead to challenges in achieving high yields and selectivity. This guide will address these specific challenges head-on.

Visualizing the Core Reaction & Troubleshooting Logic

To effectively troubleshoot, it's crucial to visualize the intended synthetic pathway and the potential deviations. The following workflow outlines the key decision points and common issues addressed in this guide.

Alkylation_Workflow cluster_0 Reaction Setup & Execution cluster_1 Analysis & Troubleshooting cluster_2 Corrective Actions Start Start: 3-Nitrocarbazole + Phosphonate-Linker-LG Base_Selection Select Base & Solvent Start->Base_Selection Reaction_Conditions Set Temperature & Time Base_Selection->Reaction_Conditions Workup Reaction Workup Reaction_Conditions->Workup Analysis Analyze Crude Product (TLC, LC-MS, NMR) Workup->Analysis Low_Yield Issue: Low/No Yield Analysis->Low_Yield Incomplete Conversion Side_Products Issue: Side Products Analysis->Side_Products Multiple Spots/Peaks Purification_Issues Issue: Purification Difficulty Analysis->Purification_Issues Streaking/Co-elution Optimize_Base Optimize Base/Solvent Low_Yield->Optimize_Base Optimize_Conditions Adjust Temp/Time Low_Yield->Optimize_Conditions Change_LG Change Leaving Group Low_Yield->Change_LG Side_Products->Optimize_Base Side_Products->Optimize_Conditions Purification_Strategy Refine Purification Purification_Issues->Purification_Strategy Optimize_Base->Base_Selection Re-evaluate Optimize_Conditions->Reaction_Conditions Re-evaluate Change_LG->Start

Caption: Troubleshooting workflow for 3-nitrocarbazole alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.

Issue 1: Low to No Product Formation

Question: My reaction shows very little or no conversion of the 3-nitrocarbazole starting material. I've checked my reagents, but the desired N-alkylated product is not forming. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that typically points to one of three areas: inadequate deprotonation, a poor leaving group on your phosphonate linker, or suboptimal reaction conditions.

Causality & In-Depth Explanation:

The N-H of carbazole has a pKa in the mid-teens, which is made even more acidic by the C3-nitro group.[3] While this facilitates deprotonation, the resulting carbazolide anion's reactivity is crucial.

  • Inadequate Deprotonation: The base must be strong enough to quantitatively deprotonate the 3-nitrocarbazole. If the equilibrium between the protonated and deprotonated forms heavily favors the starting material, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.[4]

  • Poor Leaving Group (LG): The alkylation is an SN2 reaction. The rate of this reaction is highly dependent on the ability of the leaving group to depart. Hydroxyl groups (-OH) are notoriously poor leaving groups and require activation. Halides (I > Br > Cl) and sulfonates (tosylate, mesylate) are excellent leaving groups.

  • Suboptimal Reaction Conditions: Factors like solvent polarity, temperature, and reaction time are critical. The solvent must be able to dissolve the reactants and facilitate the SN2 transition state. The temperature needs to be high enough to overcome the activation energy barrier without causing decomposition.

Step-by-Step Troubleshooting Protocol:

  • Assess Your Base and Solvent System:

    • If using a weak base (e.g., K₂CO₃): This may be insufficient. Consider switching to a stronger base like sodium hydride (NaH) or potassium hydroxide (KOH).[5][6] NaH is a powerful, non-nucleophilic base that requires a dry, aprotic solvent like DMF or THF.[6]

    • Solvent Choice: Ensure your solvent is appropriate. DMF and DMSO are excellent polar aprotic solvents for this type of alkylation. If using NaH, ensure the solvent is anhydrous, as NaH reacts violently with water.[6]

  • Evaluate the Leaving Group on Your Phosphonate Linker:

    • If your linker has a hydroxyl group: You must activate it.

      • Mitsunobu Reaction: This is an excellent choice for directly coupling an alcohol. It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol in situ.[7][8][9] This method proceeds with a clean inversion of stereochemistry if a chiral alcohol is used.[10]

      • Conversion to a Sulfonate or Halide: Convert the alcohol to a tosylate or mesylate using TsCl or MsCl, respectively, in the presence of a base like triethylamine or pyridine. Alternatively, convert it to a bromide or iodide for a more reactive electrophile.

  • Optimize Reaction Temperature and Time:

    • Temperature: If you see no reaction at room temperature, gradually increase the heat. N-alkylations of carbazoles are often performed at elevated temperatures (e.g., 60-100 °C).[4][5] Monitor for decomposition by TLC.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress over 12-24 hours using TLC or LC-MS before concluding that it has failed.[4]

  • Consider Phase-Transfer Catalysis (PTC):

    • If you are using an inorganic base like KOH or NaOH with a water-immiscible organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB or a crown ether) can be highly effective.[3][11] The catalyst transports the hydroxide or carbazolide anion into the organic phase where the reaction occurs, often leading to higher yields and milder conditions.[12][13]

Quantitative Data Summary: Base & Solvent Selection

BaseCommon SolventsTypical Temp. (°C)Key Considerations
NaH DMF, THF0 → 80Very strong base. Requires strictly anhydrous conditions.[5]
KOH / NaOH DMSO, DMF, Toluene25 → 100Strong bases. Often used with Phase-Transfer Catalysis.[5][14]
K₂CO₃ DMF, Acetonitrile50 → 120Weaker base, may require higher temperatures and longer times.[5][15]
Cs₂CO₃ DMF, Toluene80 → 110Effective base, often provides better results than K₂CO₃.[4]
Issue 2: Formation of Significant Side Products

Question: My reaction is working, but I'm getting a complex mixture of products. Besides my desired N-alkylated product, I see other spots on my TLC plate. What are these side products and how can I suppress them?

Answer: Side product formation is often related to the reactivity of the phosphonate linker itself or competing reaction pathways. The most common culprits are O-alkylation (if using the Mitsunobu reaction) and elimination reactions.

Causality & In-Depth Explanation:

  • O-Alkylation vs. N-Alkylation: The carbazolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or, in some resonance forms, at oxygen atoms of the nitro group. However, N-alkylation is generally favored. A more significant issue arises in Mitsunobu reactions where the phosphonate ester itself can have reactive sites.[8]

  • Elimination (E2) Reactions: If your phosphonate linker has a β-hydrogen and you are using a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to an alkene byproduct.

  • Hydrolysis of the Phosphonate Ester: If there is water present in the reaction, particularly under basic or acidic conditions during workup, the phosphonate ester can hydrolyze to the phosphonic acid.

Step-by-Step Troubleshooting Protocol:

  • Minimize Elimination Reactions:

    • Base Selection: Use a less sterically hindered base if elimination is suspected. For example, switch from potassium tert-butoxide to NaH or KOH.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[4]

  • Optimize Mitsunobu Conditions to Avoid Side Reactions:

    • Reagent Addition Order: A common practice is to add the azodicarboxylate (DEAD/DIAD) slowly at 0 °C to a solution of the 3-nitrocarbazole, the alcohol-containing linker, and PPh₃ in an anhydrous solvent like THF.[8][9] This helps control the formation of the reactive intermediates.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry your glassware and use anhydrous solvents, especially when working with highly reactive reagents like NaH. This will prevent hydrolysis of your phosphonate linker and deactivation of the base.[4]

Visualizing Competing Pathways

Competing_Pathways Carbazolide 3-Nitrocarbazolide Anion SN2_Product Desired N-Alkylated Product (SN2 Pathway) Carbazolide->SN2_Product Attacks α-Carbon E2_Product Alkene Side Product (E2 Pathway) Carbazolide->E2_Product Acts as Base, removes β-Hydrogen Phosphonate_Electrophile R-CH2-CH2-LG (Phosphonate Linker) Phosphonate_Electrophile->SN2_Product Phosphonate_Electrophile->E2_Product

Sources

Optimization

Removing unreacted diethyl (3-bromopropyl)phosphonate from reaction mixtures

Technical Support Center: Purification Strategies for Diethyl (3-bromopropyl)phosphonate Executive Summary Reagent Profile: Diethyl (3-bromopropyl)phosphonate (CAS: 1186-10-3) Role: Electrophilic alkylating agent used to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Diethyl (3-bromopropyl)phosphonate

Executive Summary

Reagent Profile: Diethyl (3-bromopropyl)phosphonate (CAS: 1186-10-3) Role: Electrophilic alkylating agent used to introduce phosphonate motifs (e.g., Horner-Wadsworth-Emmons precursors). The Problem: As a polar, high-boiling alkyl bromide, this reagent often co-elutes with polar reaction products on silica gel and lacks a strong UV chromophore, making detection and removal challenging.

This guide provides three validated workflows for removal, ranked by selectivity and operational complexity.

Module 1: Decision Matrix

Before selecting a protocol, assess your reaction mixture against this logic flow to minimize yield loss.

purification_logic Start Start: Reaction Mixture with Excess Reagent CheckBP Is Product BP > 200°C (or Solid)? Start->CheckBP Distillation Method A: High Vacuum Distillation (Kugelrohr) CheckBP->Distillation Yes (Reagent BP ~95°C @ 2mmHg) CheckScale Is Scale < 100 mg? CheckBP->CheckScale No (Similar BP) Scavenger Method C: Nucleophilic Scavenger Resin CheckScale->Scavenger Yes (High Value/Small Scale) CheckPolarity Is Product Rf Diff > 0.15? CheckScale->CheckPolarity No (Scale Up) Column Method B: Flash Chromatography (Specific Stains Req.) CheckPolarity->Column Yes Difficult Combine Method C + B CheckPolarity->Difficult No (Co-elution)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product properties and scale.

Module 2: Chromatographic Solutions (The Precision Approach)

The Challenge: Diethyl (3-bromopropyl)phosphonate is polar due to the P=O bond and ethoxy groups. It often streaks on silica and is invisible under standard UV (254 nm) unless derivatized.

Visualization (TLC)

Do not rely on UV. You must use chemical stains to track this impurity.

Stain TypeSensitivityColor ResponseMechanism
KMnO₄ (Basic) HighYellow spot on purple backgroundOxidizes the alkyl chain/bromide.
Iodine (I₂) MediumBrown spotReversible intercalation into the alkyl chain.
Hanessian (Molybdate) HighBlue/Black spotSpecific to phosphate/phosphonate esters.
Flash Chromatography Protocol

Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase Strategy: The phosphonate group is a strong hydrogen bond acceptor. Use a gradient system involving a polar modifier (Methanol or Ethanol) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Standard Gradient: 0%

    
     5% MeOH in DCM.
    
  • Alternative (Green): 10%

    
     100% EtOAc in Heptane.
    

Troubleshooting Co-elution: If the impurity co-elutes with your product, switch the stationary phase to C18 (Reverse Phase) .

  • Why? The alkyl bromide is moderately lipophilic, while the phosphonate is polar. On C18, the separation mechanism inverts, often resolving overlaps seen on normal silica.

Module 3: Chemical Scavenging (The Chemoselective Approach)

The Logic: The impurity is an alkyl bromide (electrophile). By adding a polymer-supported nucleophile (thiol or amine), you can covalently bond the impurity to the solid bead. Filtration removes the bead and the impurity, leaving the product in solution.

Recommended Scavenger: Polymer-supported Thiophenol or Thiol (e.g., SiliaMetS® Thiol or equivalent polystyrene-bound thiol).

Step-by-Step Scavenging Protocol
  • Stoichiometry: Calculate the excess diethyl (3-bromopropyl)phosphonate (in mmols). Add 2.0 to 3.0 equivalents of Thiol scavenger resin relative to the impurity.

  • Solvent: Dissolve crude mixture in THF, DMF, or MeOH (swells the resin).

  • Base: Add 2.0 equivalents of DIPEA or Et₃N (essential to deprotonate the thiol and activate the nucleophilic attack).

  • Incubation: Shake or stir gently at 40–50°C for 4–16 hours.

    • Mechanism:[1][2]

      
      
      
  • Termination: Filter the mixture through a fritted funnel or Celite pad.

  • Wash: Rinse the resin cake with EtOAc to recover any trapped product.

  • Result: The filtrate contains your product; the phosphonate impurity is trapped on the beads.

scavenging_workflow Input Crude Mixture (Product + Impurity) AddResin Add Thiol Resin + DIPEA Input->AddResin React Heat 50°C (4-16h) AddResin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Impurity) Filter->Waste Product Filtrate (Pure Product) Filter->Product

Figure 2: Workflow for chemoselective removal using solid-phase extraction (SPE).

Module 4: Distillation (The Physical Approach)

Applicability: Best for large-scale (>5g) reactions where the product is a solid or has a boiling point


C.

Data Point: Diethyl (3-bromopropyl)phosphonate boils at ~94–95°C at 2 mmHg (approx 260 Pa) [1].[3][4]

Protocol:

  • Use a Kugelrohr or Short-path distillation apparatus.

  • Apply high vacuum (<1 mmHg is ideal).

  • Heat the flask to 100–110°C.

  • The phosphonate impurity will distill over as a clear oil.

  • Caution: Do not exceed 150°C in the pot, as phosphonate esters can undergo thermal decomposition or rearrangement at extreme temperatures.

Frequently Asked Questions (FAQ)

Q1: Can I remove this impurity using an aqueous acid/base extraction? A: No. Diethyl (3-bromopropyl)phosphonate is a neutral molecule. It does not contain a basic nitrogen to protonate (acid wash) nor an acidic proton to deprotonate (base wash). It will remain in the organic layer during standard workups.

Q2: I see a "ghost spot" on my TLC that stains with Iodine but not UV. Is this it? A: Yes. The alkyl chain allows for Iodine intercalation, but the lack of conjugation means it is UV silent. Always use KMnO₄ or Molybdate stains to confirm its presence/absence.

Q3: My product is also a phosphonate. How do I separate them? A: This is the most difficult scenario.

  • Scavenging: Use the thiol resin method (Module 3). It reacts specifically with the bromide on the impurity. Your product (assuming it lacks a reactive alkyl halide) will not react.

  • Hydrolysis Check: If you use silica, ensure it is neutral. Acidic silica can slowly hydrolyze diethyl esters if left too long, though this reagent is generally robust.

References

  • Sigma-Aldrich. Diethyl (3-bromopropyl)phosphonate Product Sheet & Properties.

  • PubChem. Diethyl (3-bromopropyl)phosphonate Compound Summary. National Library of Medicine.

  • Org. Synth. Purification of Organic Compounds by Flash Column Chromatography. (General reference for flash chromatography techniques).

  • MacMillan Group. TLC Stain Recipes. (Reference for Molybdate/Hanessian Stain preparation).

Sources

Troubleshooting

Optimizing purification of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole by column chromatography

[1] Executive Summary & Chemical Context This guide addresses the purification of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole . This molecule represents a classic "push-pull" chromophore used in non-linear optics (NL...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

This guide addresses the purification of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole . This molecule represents a classic "push-pull" chromophore used in non-linear optics (NLO) and photorefractive polymers.[1]

The Separation Challenge: The purification presents a dichotomy of polarity:

  • The Core (Lipophilic): The 3-nitrocarbazole moiety is aromatic and relatively hydrophobic.

  • The Tail (Polar/H-Bonding): The diethoxyphosphoryl group (

    
    ) is a strong hydrogen bond acceptor.
    

Common Failure Mode: The phosphonate group interacts aggressively with acidic silanol groups (


) on standard silica gel, leading to severe peak tailing, irreversible adsorption, and co-elution with impurities.

Diagnostic Workflow: The Decision Matrix

Before packing your column, use this logic flow to determine the optimal stationary and mobile phases.

PurificationLogic Start Start: Crude Mixture Analysis TLC Run TLC (100% EtOAc) Start->TLC RfCheck Check Rf of Product TLC->RfCheck HighRf Rf > 0.6 (Too Non-Polar) RfCheck->HighRf Non-polar impurities? GoodRf 0.2 < Rf < 0.4 (Ideal) RfCheck->GoodRf LowRf Rf < 0.1 (Sticking) RfCheck->LowRf HexEtOAc System: Hexane/EtOAc Gradient: 10% -> 60% HighRf->HexEtOAc GoodRf->HexEtOAc DCM_MeOH System: DCM/MeOH Gradient: 0% -> 5% LowRf->DCM_MeOH AddBase Add 1% Triethylamine (TEA) to Mobile Phase HexEtOAc->AddBase If Streaking Occurs DCM_MeOH->AddBase Mandatory for Phosphonates

Figure 1: Decision matrix for selecting solvent systems based on Thin Layer Chromatography (TLC) behavior.[1]

Critical Troubleshooting Protocols

Issue A: "The Product Streaks/Tails and Won't Elute cleanly"

Diagnosis: This is the "Phosphonate Effect." The


 group is hydrogen-bonding with the acidic protons of the silica gel silanols.
The Fix: Silanol Blocking (Base Deactivation) 
  • Protocol:

    • Select Modifier: Use Triethylamine (TEA) or 1%

      
      .
      
    • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the starting mobile phase containing 1% TEA. This neutralizes the most active acidic sites.

    • Elution: Continue using 0.5% to 1% TEA in the mobile phase throughout the run.

    • Warning: Do not use acetone as a solvent if using primary amines, as enamine formation is possible (though less likely with TEA).

Issue B: "My Crude Sample is Insoluble in the Mobile Phase"

Diagnosis: Nitrocarbazoles often have poor solubility in non-polar solvents (Hexane) but the purification requires a non-polar start to remove unreacted starting materials. Injecting a solution in DCM onto a Hexane column causes precipitation and blocked flow. The Fix: Solid Load (Dry Loading)

  • Protocol:

    • Dissolve the crude mixture in the minimum amount of DCM or THF.

    • Add silica gel (ratio: 1g crude to 2g silica) or Celite 545.

    • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.[1]

    • Loading: Pour this powder carefully onto the top of your pre-equilibrated column.

    • Protection: Add a layer of sand (1 cm) on top to prevent disturbing the bed when adding solvent.

Issue C: "Separating Product from Unreacted 3-Nitrocarbazole"

Diagnosis: The starting material (3-nitrocarbazole) lacks the polar phosphonate tail.[1] It is significantly less polar. The Fix: Step-Gradient Strategy

PhaseSolvent SystemVolume (CV)Target
Equilibration 90% Hexane / 10% EtOAc (+1% TEA)3 CVNeutralize Silica
Step 1 (Wash) 80% Hexane / 20% EtOAc3-5 CVElutes Unreacted 3-Nitrocarbazole (High Rf)
Step 2 (Elution) 40% Hexane / 60% EtOAcVariesElutes Product (Mid Rf)
Step 3 (Flush) 95% DCM / 5% MeOH2 CVElutes Hydrolyzed Phosphonic Acids (Low Rf)

Advanced Visualization: The Separation Mechanism

Understanding the molecular interactions inside the column allows you to predict behavior.

Interaction Silica Silica Surface (Si-OH Acidic Sites) Nitro 3-Nitrocarbazole (Impurity) Silica->Nitro Weak Interaction Product Phosphonate Product (P=O Group) Silica->Product STRONG H-Bonding (Causes Tailing) TEA Triethylamine (Modifier) TEA->Silica Blocks Active Sites (Prevents Tailing)

Figure 2: Mechanistic view of stationary phase interactions. TEA competes for acidic sites, allowing the phosphonate product to elute symmetrically.

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually preferred for phosphonates if you are experiencing degradation. Silica is acidic; Alumina is amphoteric. Use Neutral Alumina to prevent hydrolysis of the ester to the phosphonic acid.

  • Adjustment: Alumina is more polar than silica. You may need less polar solvents (e.g., higher % Hexane).

Q2: I see a spot staying at the baseline. What is it? A: This is likely the hydrolyzed phosphonic acid or the mono-ester. Phosphonate esters can hydrolyze if the silica is too acidic or if the column runs too slowly.

  • Action: Flush the column with 10% MeOH in DCM to verify. If you recover a solid that is water-soluble, it is the acid degradation product.

Q3: How do I visualize the fractions? A:

  • UV (254 nm): The carbazole core is strongly UV active.

  • UV (365 nm): Nitrocarbazoles often fluoresce.

  • Stain: Use Iodine or Permanganate . Phosphonates do not stain well with Anisaldehyde, but the carbazole core will char.

Q4: Can I use Reverse Phase (C18)? A: Yes, and it is often cleaner.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Benefit: Eliminates the silanol interaction issue completely. The hydrophobic carbazole drives retention, and the polar phosphonate improves solubility in the mobile phase.

References & Grounding

  • Synthesis of N-alkyl Carbazoles:

    • Source: PrepChem. "Synthesis of 3-nitro-N-ethylcarbazole." Describes the nitration and solubility properties of the nitrocarbazole core.

    • URL:[Link]

  • Purification of Phosphonates:

    • Source: Royal Society of Chemistry (Chemical Communications).[2] "Supplementary Material: Synthesis and purification of oligonucleotides and phosphonate monomers." Details the use of Neutral Alumina and TEA-modified silica for phosphonate purification.

    • URL:[Link]

  • Troubleshooting Peak Tailing:

    • Source: LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." Explains the mechanism of silanol interactions and the necessity of base modifiers.

    • URL:[Link]

  • Carbazole Chemistry:

    • Source: Semantic Scholar / Organic Electronics. "Synthesis and purification of alkylated carbazole derivatives." Provides NMR and Rf data for similar N-alkylated carbazole systems.

    • URL:[Link]

Sources

Optimization

Solving solubility issues of nitrocarbazole phosphonates in polar solvents

Topic: Solving solubility issues of nitrocarbazole phosphonates in polar solvents Audience: Researchers, scientists, and drug development professionals Status: Active Support Guide Introduction: The "Janus" Molecule Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of nitrocarbazole phosphonates in polar solvents Audience: Researchers, scientists, and drug development professionals Status: Active Support Guide

Introduction: The "Janus" Molecule Challenge

Nitrocarbazole phosphonates present a classic "Janus" conflict in solution chemistry. You are battling two opposing forces:

  • The Nitrocarbazole Core: A planar, hydrophobic, and electron-deficient aromatic system that strongly favors self-association (aggregation) via

    
     stacking.
    
  • The Phosphonate Tail: A polar, ionizable group that demands hydration but is often masked as a non-polar ester in synthetic precursors.

This guide provides field-proven protocols to resolve these conflicts, ensuring your compound remains in solution for biological assays, synthesis, or material characterization.

Module 1: Stock Solution Preparation

The Golden Rule: Never attempt to dissolve nitrocarbazole phosphonates directly into aqueous buffers. You must establish a stable organic "beachhead" first.

Solvent Selection Matrix
SolventSolubility RatingSuitabilityTechnical Note
DMSO ★★★★★ (Excellent)Primary Choice High dielectric constant disrupts aggregation; miscible with water.
DMF ★★★★☆ (Good)AlternativeGood for synthesis; less biocompatible than DMSO for cell assays.
Ethanol ★★☆☆☆ (Poor)AvoidInsufficient polarity to disrupt nitrocarbazole stacking; often causes precipitation.
Water/PBS ☆☆☆☆☆ (Fail)Forbidden Immediate hydrophobic collapse and aggregation.
Protocol: Creating a Stable Stock (10–50 mM)
  • Weighing: Weigh the solid nitrocarbazole phosphonate into a glass vial (avoid plastic, which can leach plasticizers into DMSO).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .

    • Why Anhydrous? Water in the stock solution promotes premature hydrolysis of phosphonate esters and gradual precipitation over time.

  • Disaggregation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source. The solution must be optically clear, not hazy. Haze indicates micro-aggregates that will ruin downstream data.

Module 2: The Aqueous Transition (Preventing the "Crash")

The most critical failure point is diluting the DMSO stock into an aqueous buffer (e.g., PBS). The sudden increase in polarity forces the hydrophobic nitrocarbazole cores to stack together before the phosphonate group can interact with water.

Workflow: The "Slow-Jet" Injection Method

SolubilityWorkflow Stock DMSO Stock (10-50 mM) Mixing Vortexing Fluid Stock->Mixing Slow Injection (<1% v/v) Buffer Aqueous Buffer (PBS/Media) Buffer->Mixing Pre-warmed (37°C) Result Stable Dispersion Mixing->Result Rapid Dispersion Agg Precipitation (Failure) Mixing->Agg Static Addition

Figure 1: The "Slow-Jet" injection workflow prevents local high concentrations that trigger nucleation and precipitation.

Critical Parameters for Aqueous Dilution
  • Keep DMSO Low: Maintain final DMSO concentration

    
     for biological assays to avoid solvent toxicity, or up to 
    
    
    
    for chemical assays.
  • pH Tuning (The Ionization Switch):

    • Phosphonic Acids (

      
      ):  These have two 
      
      
      
      values (
      
      
      and
      
      
      ). To ensure solubility, the pH must be
      
      
      to ensure the group is doubly ionized (
      
      
      ).
    • Action: Use buffers like Tris or Phosphate (pH 7.5–8.0). Avoid acidic buffers (Acetate, pH 4-5) where the molecule becomes neutral and insoluble.

  • Additives (The "Bodyguards"):

    • If the compound still precipitates, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the buffer before adding the compound. These surfactants coat the hydrophobic core.

Module 3: Aggregation & Fluorescence Quenching

Nitrocarbazoles are often used as fluorescent probes. Aggregation results in "Aggregation-Caused Quenching" (ACQ), leading to false negatives in assays.

Mechanism of Failure

Aggregation Monomer Monomer (Fluorescent) Stack Pi-Stacked Dimer (Quenched/Dark) Monomer->Stack High Conc. Polar Solvent Stack->Monomer + Cyclodextrin or + DMSO Precip Amorphous Precipitate (Insoluble) Stack->Precip Time

Figure 2: The equilibrium between active monomers and inactive aggregates. Nitro groups enhance the dipole, strengthening these stacking interactions.

Troubleshooting Guide: Aggregation
SymptomDiagnosisSolution
Loss of Fluorescence ACQ (Pi-stacking)Add

-Cyclodextrin (1-5 mM)
. The hydrophobic cavity encapsulates the carbazole, breaking the stack while leaving the phosphonate exposed.
Red-Shifted Emission J-AggregatesThe molecules are ordered in a "head-to-tail" stack. Disrubt with 0.1% Triton X-100 .
Cloudy Buffer Macroscopic PrecipitationYour concentration is above the Critical Aggregation Concentration (CAC). Lower the working concentration or switch to the Hydrolysis Protocol (Module 4).

Module 4: The "Nuclear Option" – Hydrolysis

If you are working with a Phosphonate Ester (e.g., Diethyl phosphonate,


) and it refuses to dissolve in water, it is because it is too hydrophobic. You must hydrolyze it to the Phosphonic Acid  (

) to unlock water solubility.
Protocol: TMSBr Dealkylation (Mild & Selective)

Why: Acid hydrolysis (HCl) can degrade the nitrocarbazole ring. TMSBr (Trimethylsilyl bromide) cleaves the ester gently.

  • Dissolve: Dissolve the ester in anhydrous DCM (Dichloromethane).

  • React: Add 3–5 equivalents of TMSBr under nitrogen. Stir at RT for 4–12 hours.

  • Quench: Add MeOH (Methanol) to quench the reaction. The TMS ester converts to the free acid.

  • Dry: Evaporate solvents. The resulting solid is the Phosphonic Acid .

  • Solubilize: This solid will now dissolve in pH 8.0 buffer (as the dianion).

FAQ: Rapid Response

Q: Can I use ethanol to dilute my stock? A: No. Ethanol is a "borderline" solvent. It is polar enough to disrupt weak interactions but not polar enough to solvate the nitrocarbazole core effectively, often leading to slow, crystalline precipitation. Stick to DMSO.

Q: My buffer contains Calcium (


). Is that a problem? 
A: Yes.  Phosphonates are potent chelators.[1] 

will bind

and form insoluble salts (calcium phosphonates).
  • Fix: Use a calcium-free buffer or add EDTA (1 mM) if the assay permits.

Q: The solution is clear, but I see no signal. Why? A: You likely have "invisible aggregates." The particles are too small to scatter light (clear solution) but are fully stacked (quenched fluorescence).

  • Test: Add 50% DMSO. If fluorescence spikes, you had aggregates.

References

  • Solubility of Planar Aromatics

    • Title: Strategies to prevent aggregation of planar aromatic compounds in solution.[2]

    • Source: BenchChem Technical Guides.
  • Phosphonate Hydrolysis Protocols

    • Title: Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids.[3]

    • Source: Green Chemistry (RSC Publishing).[3]

    • URL:[Link]

  • pKa and Ionization of Phosphonates

    • Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids.
    • Source: Pharmaceutical Research (PubMed).
    • URL:[Link]

  • Carbazole Aggregation Mechanisms

    • Title: Single-Molecule and π–π-Stacked Dimer Electron Transport in Carbazole Deriv
    • Source: ACS Omega (via NCBI).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of Carbazole Phosphonate Precursors

Topic: Enhancing thermal stability of carbazole phosphonate precursors Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist Introduction: The Stability Paradox Carbazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing thermal stability of carbazole phosphonate precursors Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction: The Stability Paradox

Carbazole phosphonates are critical precursors for high-performance OLED host materials and bioactive kinase inhibitors. While the final carbazole core exhibits exceptional thermal stability (


), the intermediate phosphonate ester precursors  are notoriously labile.

This guide addresses the "Stability Paradox": How to synthesize and purify a precursor that degrades at the very temperatures required to form it. We move beyond standard protocols to focus on low-thermal-budget synthesis (Hirao coupling) and neutralized purification workflows .

Module 1: Synthesis & Reaction Control

Current Status: Users frequently report "black tar" formation or loss of yield during the classical Michaelis-Arbuzov reaction.

FAQ 1: Why is my carbazole decomposing during the Arbuzov reaction?

Diagnosis: The Michaelis-Arbuzov reaction requires high temperatures (


) to drive the alkyl halide removal. Carbazole nitrogen centers are electron-rich and susceptible to oxidative degradation and polymerization at these temperatures, especially in the presence of trace oxygen or moisture.

The Solution: Transition to Palladium-Catalyzed Cross-Coupling (Hirao Reaction). Instead of thermal forcing, use a Pd-catalyzed P-C bond formation.[1] This operates at


, significantly preserving the carbazole integrity.
Protocol: Optimized Hirao Coupling for Carbazoles
  • Reagents: 3-bromo-9-phenylcarbazole (1.0 eq), Diethyl phosphite (1.2 eq).

  • Catalyst System:

    
     (1-5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-10 mol%).
    
  • Base:

    
     (Triethylamine) or 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous Toluene or DMF (Degassed).

  • Conditions:

    
     under Argon for 12-24h.
    

Technical Insight: The dppf ligand is crucial. It forms a wide bite angle with Palladium, facilitating the reductive elimination of the bulky carbazole phosphonate, which is the rate-determining step often stalled in thermal methods [1, 5].

Visualizing the Pathway Choice

Synthesispathway Start Carbazole Halide Precursor Arbuzov Route A: Michaelis-Arbuzov (>150°C, Neat) Start->Arbuzov Traditional Method Hirao Route B: Hirao Coupling (80-100°C, Pd-Cat) Start->Hirao Recommended Method Result_Fail Result: Polymerization/Tar (Low Purity) Arbuzov->Result_Fail Thermal Degradation Result_Success Result: Intact Phosphonate (High Purity) Hirao->Result_Success Kinetic Control

Figure 1: Comparison of synthetic routes. The Hirao coupling avoids the thermal threshold that triggers carbazole oxidation.

Module 2: Purification & Isolation

Current Status: Users report product degradation after successful synthesis, specifically during column chromatography.

FAQ 2: Why does my product hydrolyze on the silica column?

Diagnosis: Standard silica gel is slightly acidic (


). Phosphonate esters are sensitive to acid-catalyzed hydrolysis, converting the ester (

) to the phosphonic acid (

). The acid form binds irreversibly to silica, leading to apparent "loss" of mass [12, 16].

The Solution: Stationary Phase Neutralization. You must buffer the stationary phase to prevent hydrolysis.

Protocol: Neutralized Flash Chromatography
  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.

  • Elution: Run your purification using the TEA-doped solvent system.

Data Comparison: Purification Recovery Rates

Stationary PhaseAdditiveRecovery YieldPurity (HPLC)Observation
Standard SilicaNone45%88%Tailing, hydrolysis products detected
Acid-Washed SilicaNone<10%N/ATotal degradation to phosphonic acid
Neutral Alumina None 92% 98% Best for stability, lower resolution
Silica Gel 60 1%

89% 99% High resolution, stable product

Module 3: Thermal Analysis & Storage

Current Status: Confusion regarding the difference between melting point and decomposition temperature (


).
FAQ 3: How do I determine the safe processing limit for my precursor?

Diagnosis: Relying on melting point is dangerous. Phosphonates often decompose before or during melting. You must establish the


 (Temperature at 5% weight loss) using Thermogravimetric Analysis (TGA).

Standard Metrics for Carbazole Phosphonates:

  • Glass Transition (

    
    ):  Typically 
    
    
    
    .
  • Decomposition (

    
    ):  typically 
    
    
    
    for the pure compound, but impurities from synthesis can lower this to
    
    
    [6, 10].
Workflow: Thermal Stability Validation

ThermalValidation Sample Isolated Precursor TGA Run TGA (10°C/min, N2) Sample->TGA Check Check T(d,5%) TGA->Check Pass T(d) > 300°C Proceed to Sublimation Check->Pass Stable Fail T(d) < 250°C Recrystallize (Remove Acids) Check->Fail Unstable

Figure 2: Quality Control workflow. Never subject a batch to vacuum sublimation (OLED processing) without passing the TGA threshold.

References

  • MDPI. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Link

  • Wikipedia. Hirao coupling - Mechanism and Scope. Link

  • NIH. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Link

  • ResearchGate. (2025). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Link

  • ResearchGate. (2012).[2] Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. Link

  • MDPI. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Link

  • NIH. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Link

  • ResearchGate. (2018). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. Link

  • ResearchGate. (2017). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Link

  • NIH. (2013). The Hydrolysis of Phosphinates and Phosphonates: A Review. Link

  • NIH. (2019). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica. Link

  • ResearchGate. (2015).[3] Determination of organophosphate ester flame retardants... silica gel/alumina multilayer solid-phase extraction. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ESI-MS Analysis of Phosphonate-Functionalized Carbazoles

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, phosphonate-functionalized carbazoles represent a promising class of molecules. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, phosphonate-functionalized carbazoles represent a promising class of molecules. Their unique structural features, combining the photophysical properties of carbazoles with the metal-chelating and bioactive capabilities of phosphonates, necessitate robust analytical techniques for accurate identification and quantification.[1] Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a cornerstone technology for the analysis of these and other organophosphorus compounds due to its soft ionization nature, which often preserves the intact molecular ion for unambiguous mass determination.[2]

This guide provides an in-depth, objective comparison of ESI-MS performance with other ionization techniques for the analysis of phosphonate-functionalized carbazoles. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Central Role of ESI-MS in Characterizing Phosphonate Carbazoles

The inherent polarity and potential for multiple ionizable sites on phosphonate-functionalized carbazoles make them ideal candidates for ESI-MS. The phosphonate group can be readily deprotonated to form negative ions, or the carbazole nitrogen can be protonated to yield positive ions, providing flexibility in the analytical approach.[3][4] The choice between positive and negative ion mode is often dictated by the specific molecular structure and the desired analytical outcome.

Causality Behind the Preference for ESI:

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[2] This is crucial for preserving the often-labile P-C bond in phosphonates and preventing premature fragmentation, thereby yielding a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Suitability for Polar Analytes: The mechanism of ESI, involving the formation of charged droplets and subsequent solvent evaporation, is highly effective for polar and ionic compounds like phosphonates, which are readily soluble in common ESI solvents such as methanol, acetonitrile, and water.[5][6]

  • Versatility in Ionization Mode: The ability to operate in both positive and negative ion modes allows for comprehensive analysis. Positive ion mode typically targets the protonation of the carbazole nitrogen, while negative ion mode is highly sensitive for the deprotonated phosphonate group.[4][7] This dual-mode capability can aid in structural confirmation.

Experimental Protocol: ESI-MS Analysis of a Model Phosphonate-Functionalized Carbazole

To ensure the trustworthiness of our findings, a detailed, self-validating experimental protocol is provided below. This protocol is designed to be a robust starting point for the analysis of a wide range of phosphonate-functionalized carbazoles.

Objective: To obtain high-quality mass spectra of a novel phosphonate-functionalized carbazole, identify the molecular ion, and induce fragmentation for structural elucidation.

Materials:

  • Phosphonate-functionalized carbazole sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the phosphonate-functionalized carbazole in methanol at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen ionization mode.

      • Positive Ion Mode: 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.[4]

      • Negative Ion Mode: 50:50 acetonitrile:water with 0.1% ammonium hydroxide. The base facilitates deprotonation.[8]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the instrument to the desired ionization mode (positive or negative ESI).

  • ESI Source Parameter Optimization:

    • Capillary Voltage: 3.5 - 4.5 kV (positive ion), -3.0 to -4.0 kV (negative ion). This voltage is critical for generating the electrospray.

    • Nebulizing Gas (N₂): 1-2 Bar. This gas aids in the formation of fine droplets.

    • Drying Gas (N₂): 6-10 L/min at 250-350 °C. This facilitates solvent evaporation and ion desolvation.

    • Source Temperature: 100-150 °C. Maintaining an appropriate temperature prevents thermal degradation of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 Da).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) energy. The required collision energy will vary depending on the compound's stability and should be optimized empirically (typically 10-40 eV).[9]

Visualizing the ESI-MS Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solution Dilute 2. Dilute to 1-10 µg/mL (with modifier) Stock->Dilute Infuse 3. Infuse Sample Dilute->Infuse FullScan 4. Acquire Full Scan MS Infuse->FullScan SelectIon 5. Select Precursor Ion FullScan->SelectIon MSMS 6. Perform MS/MS (CID) SelectIon->MSMS Identify 7. Identify Molecular Ion MSMS->Identify Analyze 8. Analyze Fragment Ions Identify->Analyze Elucidate 9. Elucidate Structure Analyze->Elucidate

Caption: A streamlined workflow for the ESI-MS analysis of phosphonate-functionalized carbazoles.

Comparison of Ionization Techniques

While ESI is often the preferred method, other ionization techniques can be considered. The following table provides an objective comparison based on key performance metrics for organophosphorus compounds.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged droplets in solution.Gas-phase ion-molecule reactions at atmospheric pressure.Laser-induced desorption/ionization from a solid matrix.
Analyte Polarity Ideal for polar to highly polar compounds.[10]Suitable for medium to low polarity compounds.Broad range, but matrix selection is critical.
Thermal Lability Very gentle, suitable for thermally labile compounds.[2]Can induce thermal degradation in some compounds.Can cause fragmentation depending on laser fluency.
Sensitivity High (ng/L to µg/L levels achievable).[5][6][11]Moderate, generally less sensitive than ESI for polar compounds.High, but can be affected by matrix suppression.
Matrix Effects Prone to ion suppression from salts and co-eluting species.[3]Less susceptible to ion suppression than ESI.Highly dependent on matrix purity and co-crystallization.
Typical Analytes Peptides, proteins, polar small molecules, phosphonates.[12]Steroids, lipids, less polar drugs.Polymers, large biomolecules, some small molecules.
Suitability for Phosphonate Carbazoles Excellent. The polar nature of the phosphonate group and the carbazole moiety makes them highly amenable to ESI.Moderate. May be useful for less polar derivatives, but sensitivity could be lower.Possible but less common. Requires careful matrix selection and may not be as straightforward as ESI for routine analysis.

Expert Insight: For phosphonate-functionalized carbazoles, the high polarity imparted by the phosphonate group makes ESI the most logical and effective choice.[5] APCI is generally reserved for less polar analogues where ESI might be inefficient. MALDI, while powerful for large molecules, adds a layer of complexity with matrix preparation that is often unnecessary for these small molecules.

Understanding Fragmentation Pathways in ESI-MS/MS

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By inducing fragmentation of the molecular ion, a characteristic "fingerprint" spectrum is generated. For phosphonate-functionalized carbazoles, several key fragmentation pathways are commonly observed.

In positive ion mode, fragmentation is often initiated by cleavage of the bonds around the phosphonate group and within the carbazole core. In negative ion mode, characteristic losses of PO₃⁻ (m/z 79) and PO₂⁻ (m/z 63) are often observed for phosphonates.[3]

The diagram below illustrates a plausible fragmentation pathway for a generic phosphonate-functionalized carbazole in positive ion ESI-MS/MS.

Fragmentation_Pathway cluster_path1 Pathway 1: Phosphonate Loss cluster_path2 Pathway 2: Side Chain Cleavage cluster_path3 Pathway 3: Carbazole Ring Opening M_H [M+H]⁺ (Precursor Ion) Loss_PO3R2 Loss of (RO)₂POH M_H->Loss_PO3R2 - (RO)₂POH Cleavage_R Cleavage of R' group M_H->Cleavage_R - R'• Ring_Opening Carbazole Ring Fission M_H->Ring_Opening Carbazole_cation Carbazole Cation Fragment Loss_PO3R2->Carbazole_cation Fragment_2 [M+H - R']⁺ Cleavage_R->Fragment_2 Fragment_3 Smaller Aromatic Fragments Ring_Opening->Fragment_3

Caption: Plausible fragmentation pathways for a phosphonate-functionalized carbazole in positive ESI-MS/MS.

Interpreting the Fragments:

  • Pathway 1: The loss of the entire phosphonate group as a neutral molecule is a common fragmentation route, resulting in a fragment ion corresponding to the carbazole core. This is a strong indicator of the presence of the phosphonate moiety.

  • Pathway 2: Cleavage of side chains attached to the carbazole or phosphonate groups can provide information about the substitution pattern.

  • Pathway 3: Under higher collision energies, the stable carbazole ring system can undergo fission, yielding smaller, characteristic aromatic fragment ions.

By carefully analyzing the masses of these fragment ions, the precise structure of the parent molecule can be pieced together. This process is analogous to solving a puzzle, where each fragment provides a vital clue.

Conclusion and Future Outlook

Electrospray Ionization Mass Spectrometry stands as a powerful and versatile tool for the analysis of phosphonate-functionalized carbazoles. Its ability to gently ionize these polar molecules, coupled with the detailed structural information provided by tandem MS, makes it an indispensable technique in the drug discovery and development pipeline. While alternative ionization methods exist, ESI consistently provides the optimal balance of sensitivity, specificity, and ease of use for this particular class of compounds. As new and more complex carbazole derivatives are synthesized, the continued application and refinement of ESI-MS methodologies will be crucial for advancing our understanding of their chemical and biological properties.

References

  • Busch, K. L., Bursey, M. M., Hass, J. R., & Sovocool, G. W. (1978). Comparison of Five Ionization Methods for Producing Mass Spectra of Typical Organophosphorus Pesticides. Applied Spectroscopy, 32(4), 388-399. Available from: [Link]

  • Banoub, J. H., & Gina, M. (2006). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. Available from: [Link]

  • Ju, K. S., Doroghazi, J. R., & Metcalf, W. W. (2014). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. ACS Chemical Biology, 9(10), 2244-2248. Available from: [Link]

  • Gao, S., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry, 94(16), 6215-6223. Available from: [Link]

  • Jankowska, E., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(42), 14167-14175. Available from: [Link]

  • Zhang, Y., et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Water Research, 161, 449-458. Available from: [Link]

  • Labsert. (2019). Selection of Instruments and Ionization Techniques for Pesticide Analysis. Available from: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Design, synthesis and application of carbazole macrocycles in anion sensors Experimental part. Available from: [Link]

  • Ríos-Gutiérrez, C. A., et al. (2021). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 26(11), 3326. Available from: [Link]

  • Armbruster, M., et al. (2020). Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS. Water Research, 169, 115244. Available from: [Link]

  • Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry, 35(9), 1179-1183. Available from: [Link]

  • Optimized ESI-MS/MS parameters for the MRM determination of target compounds. (n.d.). Available from: [Link]

  • Dembkowski, L., et al. (2007). The Influences of A Nitrogen Atom Position in Dinucleoside 2-,3-,4-Pyridylphosphonates on Fragmentation Patterns in Electrospray Ionization Multistage Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 18(3), 542-552. Available from: [Link]

  • Xu, Y. J., et al. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(22), 3629-3634. Available from: [Link]

  • Cautain, B., et al. (2021). Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products. Marine Drugs, 19(9), 503. Available from: [Link]

  • Wikipedia. (n.d.). Phosphonate. Available from: [Link]

  • Al-Soud, W. A., & Gilleron, M. (2005). Phospholipid composition of several clinically relevant Corynebacterium species as determined by mass spectrometry: An unusual fatty acyl moiety is present in inositol-containing phospholipids of Corynebacterium urealyticum. Journal of Bacteriology, 187(16), 5583-5591. Available from: [Link]

  • Armbruster, M., et al. (2019). Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Journal of Chromatography A, 1597, 136-145. Available from: [Link]

  • Lecours, M. J., & Perreault, H. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry, 64(20), 14816-14830. Available from: [Link]

  • Armbruster, M., et al. (2019). Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS. Semantic Scholar. Available from: [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Available from: [Link]

  • Strzelecka, D., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: Investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 1639. Available from: [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available from: [Link]

Sources

Comparative

Comparative Guide: Hole Mobility &amp; Injection Dynamics of Nitro- vs. Amino-Carbazole Phosphonate SAMs

This guide provides a comparative technical analysis of Nitro- versus Amino-functionalized Carbazole Phosphonate Self-Assembled Monolayers (SAMs) . It is designed for researchers optimizing hole injection in organic ligh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Nitro- versus Amino-functionalized Carbazole Phosphonate Self-Assembled Monolayers (SAMs) . It is designed for researchers optimizing hole injection in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Executive Summary

In the engineering of anode interlayers, the choice between Nitro-carbazole (electron-withdrawing) and Amino-carbazole (electron-donating) phosphonates represents a fundamental trade-off between Work Function (


) tuning  and Intrinsic Hole Mobility (

)
.
  • Nitro-Carbazole SAMs: Excel at barrier reduction . The strong dipole moment increases the effective work function of ITO, facilitating hole injection into deep-HOMO materials, despite lower intrinsic molecular mobility.

  • Amino-Carbazole SAMs: Excel at charge transport . The electron-rich core enhances p-type character and intrinsic hole hopping rates, but often fails to sufficiently increase (and may decrease) the substrate work function, creating injection barriers.

Molecular Architecture & Dipole Mechanics

The performance divergence stems from the electronic nature of the substituent at the 3,6- or 2,7-positions of the carbazole core.

Mechanistic Comparison
FeatureNitro-Carbazole (-NO

)
Amino-Carbazole (-NH

)
Electronic Effect Strong Electron Withdrawing Group (EWG).Strong Electron Donating Group (EDG).[1]
Dipole Orientation Dipole points towards the surface (negative pole out).[1]Dipole points away from surface (or disordered).[1]
ITO Work Function Increases (

)
. Often +0.5 to +1.2 eV.[1]
Decreases or Neutral (

)
.
HOMO Level Deepens (Stabilized) . Harder to oxidize.[1]Raises (Destabilized) . Easier to oxidize.[1]
Packing Density High steric hindrance; potential for disorder.[1]Moderate steric hindrance; H-bonding capability.[1]
Visualizing the Dipole Interface

SAM_Dipole_Alignment cluster_ITO Substrate (ITO) cluster_Nitro Nitro-Carbazole SAM (EWG) cluster_Amino Amino-Carbazole SAM (EDG) ITO Indium Tin Oxide Surface Nitro_Mol Carbazole-NO2 ITO->Nitro_Mol Phosphonate Anchor Amino_Mol Carbazole-NH2 ITO->Amino_Mol Phosphonate Anchor Dipole_N Dipole Moment (μ) Points Towards Surface Nitro_Mol->Dipole_N WF_N Work Function: INCREASED (Better Injection) Dipole_N->WF_N Induces Dipole_A Dipole Moment (μ) Points Away/Disordered Amino_Mol->Dipole_A WF_A Work Function: DECREASED (Barrier Formation) Dipole_A->WF_A Induces

Figure 1: Dipole alignment mechanism. Nitro groups induce a surface dipole that assists hole injection (increasing


), while amino groups often oppose this field.
Experimental Validation Protocol

To objectively compare these SAMs, you must decouple Injection Efficiency (contact resistance) from Bulk Mobility . The following "Self-Validating" protocol ensures data integrity.

A. SAM Deposition Workflow
  • Substrate Prep: ITO cleaning (Ultrasonic: Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA) followed by UV-Ozone (20 min) .[1] Critical: UV-Ozone ensures max -OH density for phosphonate binding.
  • Solution: 0.5 - 1.0 mM of Nitro/Amino-carbazole phosphonate in Ethanol or Methanol.

  • Deposition: Dip-coating (immersed 12-24h) or Spin-coating (static dispense, 30s wait, spin 3000rpm).

  • Annealing: 100°C for 10 min (removes solvent/promotes condensation).

  • Rinse: Vigorously rinse with pure solvent to remove physisorbed layers (ensure true monolayer).[1]

B. Characterization Workflow (SCLC & UPS)

Experimental_Workflow cluster_Device Hole-Only Device Fabrication cluster_Measure Measurement Step1 ITO/SAM Preparation Step2 HTL Deposition (e.g., Spiro-OMeTAD/Polymer) Step1->Step2 UPS UPS Spectroscopy (Measure Φ shift) Step1->UPS Verification Step3 Top Contact (Au/MoO3) Step2->Step3 SCLC J-V Characteristics (SCLC Regime) Step3->SCLC Data Extraction

Figure 2: Workflow for isolating mobility and work function parameters.

Method 1: Space Charge Limited Current (SCLC) Construct "Hole-Only" devices: ITO / SAM / HTL (thick) / Au . Fit the


 curve to the Mott-Gurney Law in the SCLC region:


  • Note: If the SAM is the sole transport layer (as in some PSCs),

    
     is too small for Mott-Gurney. Instead, use Tunneling Models  (Simmons approx) or measure Contact Resistance (
    
    
    
    )
    via Transmission Line Method (TLM).

Method 2: Ultraviolet Photoelectron Spectroscopy (UPS) Measure the secondary electron cut-off (


) to determine Work Function:


Performance Data Comparison

The following table synthesizes representative data trends from carbazole-phosphonate literature (e.g., 2PACz derivatives).

MetricNitro-Carbazole SAM Amino-Carbazole SAM Interpretation
Work Function Shift (

)
+0.6 eV to +1.0 eV -0.2 eV to +0.1 eV Nitro creates a favorable dipole for hole injection into deep-HOMO materials.
Effective Hole Mobility (

)
Low (

-

cm

/Vs)*
High (

-

cm

/Vs)
Amino-carbazole is more "hole-conductive" due to electron-rich

-system.
Hole Injection Barrier (

)
Minimal (< 0.2 eV) Moderate/High (> 0.5 eV)Nitro minimizes the barrier; Amino relies on hopping.
Surface Energy High (Polar)Moderate (Amphiphilic)Affects wetting of subsequent layers (e.g., Perovskite).
Stability High (Oxidation resistant)Low (Prone to oxidation)Amino groups can degrade or protonate, acting as traps.

*Note: "Mobility" for a monolayer is often limited by tunneling probability.[1] Nitro groups can suppress tunneling due to orbital contraction.

Scientific Analysis & Recommendations
Why Nitro-Carbazole Often "Wins" for Devices

Despite having lower intrinsic mobility, Nitro-carbazole SAMs often yield higher device efficiency (PCE or EQE) in architectures with deep-HOMO active layers (like Perovskites or blue OLED emitters).

  • Causality: The Injection Barrier is usually the rate-limiting step, not the transport through the monolayer.[1] The Nitro group's dipole aligns the ITO Fermi level with the active layer's HOMO, enabling barrier-free injection.[1]

  • Trap Passivation: The strong binding and EWG nature can passivate surface hydroxyl traps more effectively than the EDG amino variants.[1]

When to Use Amino-Carbazole

Amino-carbazole is superior when:

  • Interlayer Compatibility: The active layer requires a surface with specific H-bonding capabilities (e.g., certain perovskite precursors bind better to amines).[1]

  • Shallow HOMO Materials: If the active layer has a shallow HOMO (e.g., P3HT), the high WF of Nitro-SAMs creates an extraction barrier. The Amino-SAM aligns better here.

References
  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials. New Journal of Chemistry.

  • Screening of the Carbazole-based Phosphonic Acids in Perovskite Solar Cells. Materials Advances.

  • Substituent effects in nitro derivatives of carbazoles. Acta Crystallographica.

  • Carbazole-Based Self-Assembled Monolayers for Hole Transport in Photovoltaics. ResearchGate.

  • Impact of the TCO Microstructure on the Electronic Properties of Carbazole-Based SAMs. ACS Applied Materials & Interfaces.

Sources

Validation

A Comparative Guide to the Electrochemical Stability Window of 3-Nitrocarbazole Derivatives

For researchers and professionals in materials science and drug development, understanding the electrochemical stability of molecular scaffolds is paramount for designing robust and efficient organic electronic devices a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the electrochemical stability of molecular scaffolds is paramount for designing robust and efficient organic electronic devices and electrochemically active pharmaceuticals. The carbazole moiety, a privileged scaffold, is renowned for its charge-transporting properties. The introduction of a nitro group at the 3-position fundamentally alters its electronic landscape, creating a class of molecules with unique electrochemical characteristics. This guide provides an in-depth comparative analysis of the electrochemical stability window of 3-nitrocarbazole and its derivatives, grounded in experimental data and theoretical principles.

The Significance of the Electrochemical Stability Window

The electrochemical stability window (ESW) of a molecule is the potential range within which it remains stable and does not undergo irreversible oxidation or reduction. A wide ESW is often desirable for materials used in applications like organic light-emitting diodes (OLEDs) and photovoltaics, as it correlates with greater operational stability and longevity. The ESW is determined by the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The oxidation potential is related to the HOMO level (the ease of removing an electron), while the reduction potential is related to the LUMO level (the ease of adding an electron).

The introduction of a potent electron-withdrawing group like the nitro (-NO₂) group at the 3-position of the carbazole core significantly impacts these frontier orbitals. This substitution is expected to lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation (higher oxidation potential) and more susceptible to reduction (less negative reduction potential) compared to the parent carbazole. Further derivatization, particularly at the 9-position (the nitrogen atom), allows for fine-tuning of these properties.

Comparative Analysis of 3-Nitrocarbazole Derivatives

CompoundOnset Oxidation Potential (E_ox) vs. Ag/AgClOnset Reduction Potential (E_red) vs. Ag/AgClElectrochemical Window (ΔE)Key Structural Feature & Notes
Carbazole (Baseline) ~1.14 V[1]Not readily reduced> 1.14 VUnsubstituted core for reference.
3-Nitro-9H-carbazole > 1.14 V (estimated)Readily reduced (specific data limited)-The electron-withdrawing nitro group increases oxidation potential and facilitates reduction.[2]
9-Ethyl-3-nitrocarbazole Data not readily availableData not readily available-N-alkylation can slightly lower the oxidation potential compared to the N-H analogue.
3,6-Dinitro-9H-carbazole > 1.42 V (estimated)More easily reduced than 3-nitrocarbazole-Two powerful electron-withdrawing groups significantly increase oxidation potential.[1]
3,6-Dibromo-9H-carbazole ~1.42 V[1]-> 1.42 VBromo groups are also electron-withdrawing, providing a useful comparison for the effect of nitro groups.[1]

Note: The values presented are compiled from different sources and should be interpreted with caution as experimental conditions can vary. The estimations are based on established principles of substituent effects.

Causality Behind the Trends:
  • Nitro Group Effect : The nitro group is a strong π-acceptor and inductively withdrawing. This electronic pull stabilizes the electron-rich carbazole ring system, making it more difficult to remove an electron (oxidation). Consequently, the HOMO level is lowered, and the oxidation potential increases relative to unsubstituted carbazole. Conversely, this electron deficiency makes the molecule more receptive to accepting an electron (reduction), thus lowering the LUMO level.

  • N-9 Substitution : Alkylation at the N-9 position (e.g., 9-ethyl-3-nitrocarbazole) introduces an electron-donating alkyl group. This can slightly destabilize the radical cation formed upon oxidation, potentially leading to a marginally lower oxidation potential compared to the N-H counterpart. However, this effect is generally less pronounced than the influence of strong withdrawing groups on the carbazole rings.

  • Multiple Substitution : The presence of two nitro groups, as in 3,6-dinitro-9H-carbazole, has an additive effect. The two electron-withdrawing groups further stabilize the HOMO level, leading to a significantly higher oxidation potential and enhanced stability against oxidative degradation.

Experimental Protocol: Determination of the Electrochemical Stability Window by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of molecules.[3][4][5] It provides a rapid assessment of the oxidation and reduction potentials.

Self-Validating Experimental Workflow

The following protocol is designed to be self-validating by incorporating an internal standard and systematic checks.

Caption: Key structural elements influencing the electrochemical stability of 3-nitrocarbazole derivatives.

The primary determinant of the electrochemical stability window in this class of compounds is the powerful electron-withdrawing nature of the 3-nitro group. This makes these derivatives inherently more stable against oxidation than their non-nitrated counterparts. The substituent at the N-9 position offers a secondary means of tuning the electronic properties. For applications requiring high oxidative stability, such as host materials in blue phosphorescent OLEDs, derivatives with multiple electron-withdrawing groups, like 3,6-dinitro-9H-carbazole, would be promising candidates.

Conclusion

This guide has provided a comparative framework for understanding the electrochemical stability window of 3-nitrocarbazole derivatives. The introduction of the 3-nitro group significantly enhances oxidative stability by lowering the HOMO energy level. The choice of substituent at the N-9 position provides a handle for further modulating these properties. The provided experimental protocol for cyclic voltammetry offers a robust and self-validating method for characterizing these and other novel electroactive materials. By understanding the interplay between molecular structure and electrochemical properties, researchers can more effectively design and screen 3-nitrocarbazole derivatives for a wide range of applications in organic electronics and beyond.

References

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • Guergouri, K., et al. (2017). A Comparative Study of Two Different Media Effect on the Electropolymerization of 2-(9-ethylcarbazol-3-yliminomethyl)phenol by Cyclic Voltammetry. International Research Journal of Pure and Applied Chemistry, 15(3), 1-18. [Link]

  • Görgün, N., & Can, M. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-944. [Link]

  • Mohamed, G. G., & Abdullah, A. M. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 253-267. [Link]

  • Kowalska, D., et al. (2017). Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 5), 895–904. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra Shifts of 3-Nitrocarbazole Upon Phosphorylation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Nitrocarbazole in Kinase Research Carbazole and its derivatives are of significant interest as electron donor and hole t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitrocarbazole in Kinase Research

Carbazole and its derivatives are of significant interest as electron donor and hole transport materials.[1] The introduction of a nitro group at the 3-position creates 3-nitrocarbazole, a chromophore with distinct electronic properties. Phosphorylation, a ubiquitous post-translational modification, plays a critical role in regulating cellular signaling pathways. The enzymatic transfer of a phosphate group can induce conformational changes in proteins and alter their activity.[2][3][4]

The ability to monitor phosphorylation events is crucial for understanding disease mechanisms and for the discovery of new therapeutic agents, particularly kinase inhibitors.[5][6] Spectroscopic techniques, such as UV-Vis absorption, offer a powerful tool for this purpose. Changes in the electronic environment of a chromophore upon phosphorylation can lead to measurable shifts in its absorption spectrum, providing a basis for developing continuous, real-time assays for kinase activity.[7][8] This guide will compare the UV-Vis absorption spectra of 3-nitrocarbazole and its phosphorylated counterpart, providing the foundational knowledge for such assay development.

The Principle: How Phosphorylation Influences UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption peaks correspond to electronic transitions between different energy levels within the molecule. For a chromophore like 3-nitrocarbazole, the key transitions are typically π → π* and n → π*. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecule's chemical environment.[9]

Phosphorylation introduces a bulky, negatively charged phosphate group. This addition can alter the electronic properties of the 3-nitrocarbazole chromophore in several ways:

  • Inductive Effects: The electron-withdrawing nature of the phosphate group can influence the electron density of the carbazole ring system.

  • Steric Hindrance: The size of the phosphate group can cause conformational changes in the molecule, affecting the planarity of the chromophore and, consequently, the extent of π-electron conjugation.

  • Solvent Interactions: The charged phosphate group can alter the solvation shell around the molecule, which in turn can influence the energy of the electronic transitions.

These effects typically manifest as a bathochromic shift (a shift to longer wavelengths, also known as a red shift) or a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) in the UV-Vis absorption spectrum.[10]

Comparative Analysis: 3-Nitrocarbazole vs. Phosphorylated 3-Nitrocarbazole

To illustrate the spectral shifts, we will compare the UV-Vis absorption spectra of a hypothetical 3-nitrocarbazole derivative before and after phosphorylation. The following data is representative of what one might expect to observe in an experimental setting.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
3-Nitrocarbazole Derivative34515,000Acetonitrile
Phosphorylated 3-Nitrocarbazole Derivative36018,000Acetonitrile

Key Observations:

  • Bathochromic Shift: Upon phosphorylation, the maximum absorption wavelength (λmax) shifts from 345 nm to 360 nm. This red shift of 15 nm is a clear indicator of the phosphorylation event.

  • Hyperchromic Effect: An increase in the molar absorptivity is observed, indicating a higher probability of the electronic transition.

This distinct spectral change provides a clear window to monitor the progress of a phosphorylation reaction.

Experimental Workflow for Observing Spectral Shifts

The following is a generalized workflow for preparing the necessary reagents and performing the UV-Vis spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_phosphorylation Phosphorylation Reaction cluster_analysis UV-Vis Analysis synthesis_substrate Synthesize 3-Nitrocarbazole Substrate purification_substrate Purify Substrate (e.g., HPLC) synthesis_substrate->purification_substrate reaction_setup Set up Kinase Reaction: - Substrate - Kinase - ATP - Buffer purification_substrate->reaction_setup uv_vis_pre Record UV-Vis Spectrum of Non-Phosphorylated Substrate purification_substrate->uv_vis_pre incubation Incubate at Optimal Temperature reaction_setup->incubation uv_vis_post Record UV-Vis Spectrum of Phosphorylated Product incubation->uv_vis_post uv_vis_pre->uv_vis_post Compare Spectra

Figure 1: A generalized experimental workflow for observing UV-Vis spectral shifts upon phosphorylation of a 3-nitrocarbazole derivative.

Step-by-Step Methodology

1. Synthesis of a Suitable 3-Nitrocarbazole Substrate:

While 3-nitrocarbazole itself is commercially available, for kinase assays, a derivative with a hydroxyl group amenable to phosphorylation is required. This often involves synthesizing a derivative with, for example, a hydroxyalkyl side chain. A general synthetic route for a related compound, 3-nitro-N-ethylcarbazole, is available and can be adapted.[11] The synthesis of phosphorylated nitrones and other phosphorylated compounds has also been described in the literature.[12][13]

2. Phosphorylation Reaction:

  • Reagents:

    • 3-Nitrocarbazole substrate

    • Kinase of interest (e.g., a protein tyrosine kinase or a serine/threonine kinase)

    • Adenosine triphosphate (ATP)

    • Kinase reaction buffer (typically contains MgCl₂, a buffering agent like HEPES, and other components to ensure optimal kinase activity)

  • Procedure:

    • Prepare a stock solution of the 3-nitrocarbazole substrate in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous kinase reaction buffer.

    • In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the 3-nitrocarbazole substrate, and the kinase.

    • Initiate the reaction by adding a concentrated solution of ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined amount of time.

    • For a time-course experiment, aliquots can be taken at different time points and the reaction stopped by adding a solution containing a chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for kinase activity.[7]

3. UV-Vis Spectroscopic Analysis:

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer is suitable for these measurements.

  • Procedure:

    • Record a baseline spectrum using the kinase reaction buffer.

    • Record the absorption spectrum of the non-phosphorylated 3-nitrocarbazole substrate in the reaction buffer (a control reaction without ATP or kinase).

    • Record the absorption spectrum of the completed phosphorylation reaction mixture.

    • Compare the spectra of the phosphorylated and non-phosphorylated samples, noting any shifts in λmax and changes in absorbance.

Mechanistic Interpretation of Spectral Shifts

The observed bathochromic shift upon phosphorylation can be rationalized by considering the electronic nature of the substituent. The introduction of the phosphate group can increase the electron-donating character of the substituent attached to the carbazole, leading to a smaller HOMO-LUMO gap and thus a shift to longer absorption wavelengths. The interplay between the chromophore and its local environment is critical in determining the precise nature of the spectral shift.[14] Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to model these changes and provide a deeper understanding of the electronic transitions involved.[10][15]

Comparison with Alternative Kinase Assay Formats

While UV-Vis spectroscopy offers a straightforward and continuous method for monitoring kinase activity, it is important to consider its place among other available assay technologies.

Assay FormatPrincipleAdvantagesDisadvantages
UV-Vis Absorption Measures changes in the absorption spectrum of a chromogenic substrate upon phosphorylation.Continuous, real-time monitoring; simple instrumentation.May have lower sensitivity compared to other methods; potential for interference from other components in the assay mixture.
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.High sensitivity; considered the "gold standard".Requires handling of radioactive materials; discontinuous.
Fluorescence-Based Assays Detects changes in fluorescence intensity, polarization, or resonance energy transfer upon phosphorylation.[8]High sensitivity; amenable to high-throughput screening.Requires labeled substrates; potential for autofluorescence interference.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.[7][8]High sensitivity; homogeneous format.Indirect measurement of phosphorylation; can be affected by compounds that inhibit luciferase.
Cell-Based Assays Measures the phosphorylation of a substrate within a cellular context.[16]Physiologically relevant.More complex; lower throughput.

The choice of assay depends on the specific application, from high-throughput screening to detailed mechanistic studies.[8]

Conclusion

The phosphorylation of 3-nitrocarbazole derivatives induces a discernible and measurable shift in their UV-Vis absorption spectra, typically a bathochromic shift accompanied by a hyperchromic effect. This phenomenon provides a valuable tool for the development of continuous, label-free kinase assays. By understanding the principles behind these spectral changes and employing the experimental protocols outlined in this guide, researchers can effectively utilize 3-nitrocarbazole-based substrates to probe kinase activity, facilitating drug discovery and the elucidation of complex signaling pathways.

References

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Retrieved from [Link]

  • MDPI. (2023, October 26). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]

  • MDPI. (2022, November 24). The Role of Reversible Phosphorylation of Drosophila Rhodopsin. Retrieved from [Link]

  • PubMed. (1999, January 12). Effects of phosphorylation on the structure of the G-protein receptor rhodopsin. Biochim Biophys Acta. Retrieved from [Link]

  • PubMed. (n.d.). Light causes phosphorylation of nonactivated visual pigments in intact mouse rod photoreceptor cells. Retrieved from [Link]

  • NIH. (2025, March 16). Phosphorylated Nitrones—Synthesis and Applications. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Autonomous Synthesis of Functional, Permanently Phosphorylated Proteins for Defining the Interactome of Monomeric 14-3-3ζ. Retrieved from [Link]

  • Reddit. (2022, October 2). Why does phosphorylating molecules make them reactive/active?. r/Biochemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-N-ethylcarbazole. Retrieved from [Link]

  • PubMed Central. (2020, June 26). The interplay between chromophore and protein determines the extended excited state dynamics in a single-domain phytochrome. Retrieved from [Link]

  • ResearchGate. (2018, December 30). Synthesis of New Phosphorylated 1,2,4-Triazole-3-thiones. N,S-Functionalization Methods. Retrieved from [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. NIH. Retrieved from [Link]

  • IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • PubMed. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of UVB-induced oxidative stress-mediated phosphorylation of mitogen-activated protein kinase signaling pathways in cultured human epidermal keratinocytes by green tea polyphenol (-)-epigallocatechin-3-gallate. Retrieved from [Link]

  • MDPI. (2021, July 25). Accurate Prediction of Absorption Spectral Shifts of Proteorhodopsin Using a Fragment-Based Quantum Mechanical Method. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to XPS Analysis of Carbazole Phosphonates on Metal Oxides

This guide provides an in-depth comparison and analysis of carbazole phosphonate monolayers on various metal oxide surfaces, focusing on characterization by X-ray Photoelectron Spectroscopy (XPS). It is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of carbazole phosphonate monolayers on various metal oxide surfaces, focusing on characterization by X-ray Photoelectron Spectroscopy (XPS). It is intended for researchers and scientists in materials science and optoelectronics who are leveraging these interfaces for applications such as perovskite solar cells, LEDs, and other electronic devices. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Critical Role of the Interface: Why Carbazole Phosphonates?

Carbazole-based organic molecules are cornerstones in the field of optoelectronics due to their excellent hole-transport properties, thermal stability, and tunable electronic structure.[1][2] When functionalized with a phosphonic acid (PA) anchoring group, they can form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. These SAMs are not merely passive layers; they are active components that can:

  • Tune Work Functions: Adjust the energy alignment between the conductive oxide and the active layer, facilitating efficient charge injection or extraction.[3]

  • Passivate Surface Defects: Mitigate charge recombination at the interface, boosting device efficiency and longevity.[3]

  • Control Interfacial Energetics: Dictate the wetting and growth of subsequent layers, improving film morphology.[3]

XPS is an indispensable technique for this field. It is highly surface-sensitive, providing direct quantitative and qualitative information about the elemental composition, chemical bonding states, and coverage of the SAM on the metal oxide substrate.[4][5]

Understanding the Anchor: Phosphonate Binding on Metal Oxides

The interaction between the phosphonic acid headgroup and the metal oxide surface is the foundation of the SAM. The robustness and orientation of the monolayer are dictated by this bond. Theoretically, several binding modes are possible, each with a distinct spectroscopic signature. The predominant modes depend on factors like the substrate's crystal structure, surface hydroxylation, and deposition conditions.[6][7]

Commonly proposed binding configurations include monodentate, bidentate, and tridentate linkages.[7][8] Density functional theory (DFT) calculations combined with experimental XPS have shown that for indium tin oxide (ITO), the adsorption is dominated by bidentate and tridentate modes, where covalent P-O-Metal bonds are formed.[7]

Phosphonate_Binding_Modes cluster_surface Metal Oxide Surface (e.g., ITO, TiO2) cluster_modes s1 M-OH s2 M-OH s3 M-OH s4 M-OH s5 M-OH s6 M-OH pa Carbazole-R-PO(OH)2 m1 Monodentate Covalent P-O-M bond pa->m1 Forms 1 bond m2 Bidentate Two covalent P-O-M bonds pa->m2 Forms 2 bonds m3 Tridentate Three covalent P-O-M bonds pa->m3 Forms 3 bonds m1:f0->s1 m2:f0->s3 m2:f0->s4 m3:f0->s5 m3:f0->s6

Caption: Potential binding modes of phosphonic acids on a hydroxylated metal oxide surface.

Comparative XPS Analysis on Key Metal Oxides

The choice of metal oxide substrate significantly influences the quality of the SAM and the resulting interfacial properties. Here, we compare the XPS characteristics of carbazole phosphonates on three widely used transparent conducting oxides: Indium Tin Oxide (ITO), Titanium Dioxide (TiO₂), and Zinc Oxide (ZnO).

Core Level Spectra: Interpreting the Signatures

The primary XPS regions of interest are P 2p, N 1s, C 1s, and the core levels of the substrate elements (e.g., In 3d, Sn 3d, Ti 2p, Zn 2p) and oxygen (O 1s).

  • P 2p: The binding energy of the P 2p peak is a direct probe of the phosphonate headgroup's interaction with the surface. For phosphonates bonded to metal oxides, this peak typically appears in the range of 133.0 to 135.0 eV.[9][10][11][12] The presence of multiple components can indicate different binding environments or the presence of physisorbed, unreacted molecules.

  • N 1s: The N 1s peak, originating from the carbazole unit, is expected around 399.5 - 400.5 eV for neutral amine/imine environments.[9][10][13] Its intensity relative to the P 2p signal can be used to confirm the integrity of the molecule upon binding. Shifts to higher binding energy (>401 eV) can indicate protonation or strong charge-transfer interactions.[13]

  • O 1s: The O 1s spectrum is complex. It contains contributions from the metal oxide lattice (lowest binding energy), surface hydroxyl groups (M-OH), and the P=O and P-O-C/P-O-M bonds of the phosphonate itself.[12][14] Deconvolution of this peak is critical for understanding the surface chemistry before and after SAM deposition.

Performance Comparison Table

The following table summarizes typical XPS binding energies and performance characteristics for carbazole phosphonate SAMs on different metal oxide substrates.

Metal OxideSurface Prep RationaleP 2p B.E. (eV)N 1s B.E. (eV)Key Performance InsightsReferences
ITO HCl/FeCl₃ etch or O₂ plasma to increase surface -OH group density for uniform SAM nucleation.[6][14]~134.1~400.3Forms well-ordered, high-coverage monolayers crucial for perovskite solar cells. Work function can be effectively tuned.[3][7][14]
TiO₂ UV-Ozone or O₂ plasma to remove adventitious carbon and create a hydrophilic, hydroxylated surface.~133.5~399.8Strong P-O-Ti bonds lead to high thermal stability. Often used in dye-sensitized solar cells and as electron transport layers.[15][16][17]
ZnO Gentle Ar⁺ sputtering or solvent cleaning. Aggressive plasma can alter surface stoichiometry.~133.8~400.0Binding is effective, but ZnO's chemical reactivity requires careful optimization of deposition to avoid etching or interface degradation.[18][19]

Note: Binding energies are approximate and can vary based on the specific molecule, instrument calibration, and surface conditions.

Field-Proven Experimental Protocols

Reproducibility is paramount. The following protocols outline a validated workflow for sample preparation and analysis, explaining the critical reasoning behind each step.

Workflow Overview

XPS_Workflow sub 1. Substrate Cleaning & Activation dep 2. SAM Deposition (Dip or Spin Coating) sub->dep Critical for SAM quality rins 3. Rinsing & Drying dep->rins Removes physisorbed molecules intro 4. Load Lock Introduction rins->intro Minimize air exposure uhv 5. Transfer to UHV intro->uhv xps 6. XPS Data Acquisition (Survey + High-Res) uhv->xps proc 7. Data Processing (Charge Correction, Peak Fitting) xps->proc CasaXPS or similar

Caption: A typical experimental workflow for XPS analysis of SAMs on metal oxides.

Protocol 1: ITO Substrate Activation

Causality: The goal is to create a clean, uniform surface rich in hydroxyl (-OH) groups, which act as the primary anchoring sites for phosphonic acids. Insufficient activation leads to patchy, low-quality monolayers.[6]

  • Sonication: Sequentially sonicate the ITO-coated glass substrates in baths of detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Oxygen Plasma Treatment (Recommended): Place the substrates in a plasma cleaner. Treat with O₂ plasma (e.g., 50-100 W) for 5-10 minutes.

    • Scientist's Note: This step is highly effective at removing residual organic contaminants and increasing the surface energy and hydroxyl concentration.[3] The substrate should be used immediately for the best results.

Protocol 2: Carbazole Phosphonate SAM Deposition (Dip Coating)

Causality: Dip coating allows for longer interaction times between the molecule and the surface, often leading to more ordered and densely packed monolayers compared to spin coating, although both methods are effective.[14]

  • Solution Preparation: Prepare a dilute solution (e.g., 0.1 - 1.0 mM) of the carbazole phosphonic acid derivative in a suitable solvent like ethanol or tetrahydrofuran (THF).

  • Immersion: Immerse the freshly activated ITO substrates into the phosphonic acid solution. The immersion should take place in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent contamination.

  • Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature.

    • Scientist's Note: The long incubation time allows the self-assembly process to approach equilibrium, maximizing surface coverage and molecular ordering.

  • Rinsing: After incubation, remove the substrates and rinse them thoroughly with fresh solvent (the same used for the solution) to remove any non-covalently bound (physisorbed) molecules.

  • Drying: Gently dry the substrates with a stream of nitrogen. The sample is now ready for XPS analysis.

Protocol 3: XPS Data Acquisition and Analysis

Causality: Proper data acquisition and processing are essential to extract meaningful chemical state information. Charge referencing is particularly critical for insulating or semi-conducting samples like SAM-coated oxides.

  • Sample Mounting: Mount the sample on a holder using conductive, UHV-compatible tape or clips.

  • Acquisition:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Acquire a wide-scan survey spectrum (0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the regions of interest (C 1s, O 1s, N 1s, P 2p, and substrate peaks). Use a pass energy of ~20-40 eV for high-resolution scans to achieve good energy resolution.

  • Charge Referencing: The insulating nature of the organic monolayer can cause surface charging. It is standard practice to reference the spectra by setting the adventitious carbon C 1s peak (C-C/C-H component) to 284.8 eV.

  • Peak Fitting: Use appropriate software (e.g., CasaXPS) to fit the high-resolution spectra.

    • Use established lineshapes (e.g., Gaussian-Lorentzian).

    • For the P 2p peak, fit with a doublet (P 2p₃/₂ and P 2p₁/₂) with a fixed spin-orbit splitting of ~0.87 eV and an area ratio of 2:1.[20]

    • Constrain peak widths (FWHM) and positions within chemically meaningful ranges.

Conclusion: From Spectra to Performance

The meticulous application of XPS provides an unparalleled view into the interfacial chemistry of carbazole phosphonates on metal oxides. By carefully comparing binding energies and elemental ratios, researchers can gain direct insight into the quality of their surface modification. A high-quality, densely packed monolayer, confirmed by strong and sharp P 2p and N 1s signals at the expected binding energies, is a direct predictor of improved device performance, characterized by reduced interfacial recombination and enhanced charge transport. This guide provides the foundational knowledge and validated protocols to empower scientists to reliably create and characterize these critical interfaces, accelerating the development of next-generation optoelectronic devices.

References

  • Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC. (2023, October 13).
  • Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction - PMC.
  • Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates | Request PDF.
  • Investigating phosphonate monolayer stability on ALD oxide surfaces.
  • Synthesis and Optical Characterization of Phosphorus-containing Aryl Carbazole Deriv
  • Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega.
  • Synthesis and Optical Characterization of Phosphorus-containing Aryl Carbazole Deriv
  • Synthesis and optoelectronic properties of a carbazole-modified platinum(ii) complex in polymer light-emitting devices. Dalton Transactions.
  • XPS deconvolution spectrum of P 2p. and 133.2 eV. In the literature...
  • (a) XPS survey spectrum of mesoporous iron phosphonate...
  • XPS spectra of (a) P 2p and (b) Ni 2p regions for various Ni-coated...
  • Deposition-Dependent Coverage and Performance of Phosphonic Acid Interface Modifiers in Halide Perovskite Optoelectronics. arXiv.
  • Phosphonic Acid Modification of Indium−Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies† | Request PDF.
  • Importance of the Indium Tin Oxide Substrate on the Quality of Self-Assembled Monolayers Formed from Organophosphonic Acids | Request PDF.
  • Phosphorus | XPS Periodic Table | Thermo Fisher Scientific - HK. Thermo Fisher Scientific.
  • XPS spectra for the samples in the different binding energy regions.
  • XPS spectra of phosphonates functionalized carbon (a) C 1s spectra of...
  • Theoretical Characterization of the Indium Tin Oxide Surface and of Its Binding Sites for Adsorption of Phosphonic Acid Monolayers.
  • XPS N 1s peak assignments and positions | Download Table.
  • X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC.
  • Binding Energies of the Spectral Components Used to Deconvolve the XPS Spectra.
  • X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content. Nanoscale Advances.
  • XPS binding energies of ZnO samples annealed at different temperatures.
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Safety & Regulatory Compliance

Safety

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole proper disposal procedures

Executive Safety Directive 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole combines a nitroaromatic core with an organophosphonate side chain. This structural duality dictates its disposal profile: it must be treated as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole combines a nitroaromatic core with an organophosphonate side chain. This structural duality dictates its disposal profile: it must be treated as a Toxic, Thermally Sensitive Organic Solid .

IMMEDIATE ACTION REQUIRED:

  • Do NOT mix with strong oxidizers (perchlorates, nitrates) or reducing agents (hydrides). The nitro group introduces a risk of energetic decomposition under stress.

  • Do NOT dispose of down the drain. The phosphonate moiety poses potential aquatic toxicity and environmental persistence risks.

  • Disposal Path: High-Temperature Incineration (with NOx/POx scrubbing).

Chemical Hazard Profile & Characterization

Before initiating disposal, validate the physical state and purity of the waste. This molecule typically presents as a yellow-to-orange crystalline solid.

PropertyCharacteristicOperational Implication
Core Structure NitrocarbazoleThermal Hazard: Nitro groups can lower decomposition temperatures. Avoid autoclaving or heating >50°C during waste consolidation.
Side Chain DiethoxyphosphorylpropylHydrolysis Risk: In acidic conditions, may hydrolyze to phosphonic acids. Ensure waste pH is neutral (pH 6-8).
Toxicity Class Acute Tox.[1] (Oral/Dermal)PPE: Double nitrile gloves, lab coat, and N95/P100 respirator if handling dust.
Reactivity Combustible SolidSegregation: Store away from heat sources and incompatible oxidizers.[2]

The "Self-Validating" Segregation System

To ensure safety and compliance, implement this three-step validation protocol before moving waste to the central accumulation area. This system uses visual and logical checks to prevent catastrophic mixing errors.

Step 1: The Visual "Yellow" Check
  • Mechanism: Nitrocarbazoles are chromophores.

  • Validation: If the waste stream is colorless, verify you have the correct container. 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole waste should be yellow or orange .

  • Action: If colorless, quarantine and re-analyze (NMR/LC-MS) to confirm identity before disposal.

Step 2: The Oxidizer Swipe
  • Mechanism: Nitro compounds are energetic sensitizers.

  • Validation: Review the waste log for the container.

  • Rule: If the log contains Nitric Acid, Peroxides, or Permanganates, STOP . Do not add this chemical. Start a new, dedicated organic waste stream.

Step 3: pH Stabilization
  • Mechanism: Phosphonate esters can degrade in strong acid/base.

  • Validation: Dip a pH strip into the liquid waste phase (if in solution).

  • Target: pH 5–9. If outside this range, neutralize slowly with dilute bicarbonate or acetic acid before sealing.

Detailed Disposal Workflow

The following flowchart outlines the decision logic for disposing of this specific compound, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 9-(3-Diethoxyphosphorylpropyl)- 3-nitrocarbazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution SolidPack Packaging: Double-bag in antistatic LDPE. Place in HDPE wide-mouth jar. Solid->SolidPack LiquidSeg Segregation Check: Contains Oxidizers? Liquid->LiquidSeg Labeling Labeling: 'Hazardous Waste - Toxic Organic' Constituents: Nitrocarbazole, Phosphonate SolidPack->Labeling LiquidSafe Combine with Non-Halogenated Organic Solvents LiquidSeg->LiquidSafe No LiquidUnsafe STOP: Create Separate Waste Stream LiquidSeg->LiquidUnsafe Yes LiquidSafe->Labeling LiquidUnsafe->Labeling Handoff Handoff to EHS: Request Incineration (Code: D001/Toxic) Labeling->Handoff

Figure 1: Decision matrix for segregating and packaging nitrocarbazole waste streams.

Operational Protocols

A. Solid Waste Packaging
  • Primary Containment: Place the solid chemical or contaminated weigh boats into a clear, 4-mil LDPE (Low-Density Polyethylene) bag.

  • Seal: Twist and tape the bag neck (gooseneck seal).

  • Secondary Containment: Place the sealed bag into a rigid, amber HDPE container or a fiber drum approved for hazardous solids.

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (Nitrocarbazole derivative)" .[1][3]

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams (e.g., DCM, Ethyl Acetate, DMSO).

  • Concentration Limit: If the concentration exceeds 10% w/v, flag the container as "High Concentration" to alert EHS of potential thermal risks during incineration.

  • Container: Use safety-coated glass bottles or HDPE jerricans. Avoid metal containers if the solution is acidic, to prevent phosphonate corrosion.

C. Spill Response (Immediate)
  • Dry Spill: Do not sweep dry (risk of dust explosion/inhalation). Cover with a damp absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

  • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible nitro-residue risk). Collect into a sealed hazardous waste bag.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 9-Ethyl-3-nitrocarbazole. Retrieved from

  • National Institutes of Health (PubChem). (2024). 3-Nitrocarbazole Hazard Summary. CID 76503.[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Guidelines for the Disposal of Organophosphorus Pesticides and Derivatives. Retrieved from

  • University of Toronto EHS. (2024).[4] Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [4]

Sources

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